preliminary in vitro screening of 2-chloropyrimidine compounds
Technical Guide: Preliminary In Vitro Screening of 2-Chloropyrimidine-Based Libraries Executive Summary The 2-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundatio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Preliminary In Vitro Screening of 2-Chloropyrimidine-Based Libraries
Executive Summary
The 2-chloropyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors (e.g., EGFR, CDK, Aurora kinase) and antimetabolites. Its utility stems from the high reactivity of the C-2 chlorine atom toward nucleophilic aromatic substitution (
), enabling rapid diversification. However, this same reactivity introduces unique challenges in in vitro screening: hydrolytic instability, non-specific covalent protein binding, and solubility-dependent aggregation.
This guide provides a rigorous, self-validating technical framework for screening 2-chloropyrimidine derivatives. It moves beyond generic protocols to address the specific physicochemical liabilities of this scaffold, ensuring that observed biological activity is driven by specific target engagement rather than assay artifacts or compound degradation.
The Silent Failure Mode: Screening Degradants Instead of Leads
Before any biological assay, the integrity of the 2-chloropyrimidine library must be validated. The C-Cl bond at the 2-position is susceptible to hydrolysis in aqueous buffers, particularly under acidic conditions or prolonged storage, converting the active electrophile into the typically inactive 2-hydroxypyrimidine.
Stability & Solubility Profiling Protocol
Objective: Determine the "Assay Window"—the time duration a compound remains >95% intact in assay buffer.
Methodology:
Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM. Store at -20°C. Note: Avoid freeze-thaw cycles which precipitate moisture, accelerating hydrolysis.
Aqueous Challenge: Dilute stock 1:100 into the specific assay buffer (e.g., PBS pH 7.4 or Kinase Buffer with MgCl2).
Time-Point Analysis: Incubate at 37°C. Aliquot at 0h, 4h, and 24h.
Detection: Analyze via RP-HPLC or LC-MS.
Pass Criteria: >90% parent compound retention at 24h.
Fail Criteria: Appearance of [M-Cl+OH] peak (hydrolysis product).
Expert Insight: If your library retains the 2-chloro substituent as a covalent warhead (e.g., for cysteine trapping), the half-life in buffer may be short. In these cases, use fresh preparations immediately before addition to cells.
Visualization: Compound QC Workflow
Figure 1: Go/No-Go Decision Tree for Physicochemical Integrity prior to biological screening.
Chapter 2: Cytotoxicity & Safety Profiling
The Selectivity Filter
For 2-chloropyrimidine derivatives, cytotoxicity is a double-edged sword: it is the desired endpoint for oncology but a toxicity signal for other indications.
Differential Cytotoxicity Screen (MTT/ATP Assay)
Objective: Calculate the Selectivity Index (SI) =
.
Target Cell Lines:
Cancer Models: HCT-116 (Colorectal), A549 (Lung), MCF-7 (Breast). Rationale: These lines express high levels of kinases (EGFR, PI3K) often targeted by pyrimidines.
Normal Controls: HFF-1 (Human Foreskin Fibroblasts) or HEK293.
Treatment: Add compounds in serial dilution (e.g., 0.1 µM to 100 µM).
Control A (Negative): 0.1% DMSO (Vehicle).
Control B (Positive): Doxorubicin or Gefitinib (validates assay sensitivity).
Control C (Blank): Media only (background subtraction).
Incubation: 48–72 hours at 37°C, 5% CO2.
Readout: Add MTT reagent or CellTiter-Glo (ATP). Read Absorbance (570 nm) or Luminescence.
Calculation: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL).
Data Presentation Template:
Compound ID
HCT-116 (µM)
HFF-1 (µM)
Selectivity Index (SI)
Status
CP-001
2.5 ± 0.3
>100
>40
Hit
CP-002
45.0 ± 2.1
40.0 ± 1.5
0.9
Toxic / Inactive
Gefitinib
4.1 ± 0.1
>80
>19
Reference
Critical Note: 2-chloropyrimidine derivatives often exhibit time-dependent toxicity . If
shifts significantly between 24h and 72h, it suggests a slow-acting mechanism (e.g., covalent modification or DNA intercalation) rather than rapid receptor antagonism.
Pyrimidines are "hinge binders" in the ATP-binding pocket of kinases. Screening must distinguish between reversible binding and covalent modification (relevant if the 2-Cl or a Michael acceptor is present).
Kinase Inhibition Assay (FRET/Enzymatic)
Focus Targets: EGFR, Aurora Kinase, PI3K.
Protocol:
Assay Platform: TR-FRET (e.g., LanthaScreen) or ADP-Glo.
Reaction Mix: Kinase (e.g., EGFR-WT), Substrate (Poly GT), ATP (
concentration), and Test Compound.
Incubation: 60 min at RT.
Detection: Measure phosphorylation signal.
Covalent Validation (Optional): If the 2-Cl atom is intended to react with a cysteine (e.g., Cys797 in EGFR), perform a Washout Assay .
Figure 2: Canonical EGFR/PI3K/MAPK signaling pathways often targeted by pyrimidine-based scaffolds.
Chapter 4: Early ADME & Structural Validation
The Developability Check
Metabolic Stability (Microsomal)
2-chloropyrimidines are prone to oxidative metabolism and glutathione (GSH) conjugation (replacing the Cl).
Assay: Incubate with Liver Microsomes + NADPH.
Readout: Intrinsic clearance (
). Rapid disappearance often correlates with GSH adduct formation at the C-2 position.
Structure-Activity Relationship (SAR) Feedback
Analyze data to refine the scaffold:
Substitution at C-4: Affects solubility and kinase hinge interaction.
Substitution at C-2: The "Gatekeeper". If the Cl is retained, it drives reactivity. If substituted (e.g., with -NH2), it improves stability but alters binding mode.
References
Synthesis and Anticancer Potential of Pyrimidine Derivatives. ResearchGate.
Discovery of Chloropyrimidines as Covalent Inhibitors of MSK1. National Institutes of Health (PubMed Central).
In Vitro Cytotoxicity Assessment (ISO 10993-5 Guidelines). Medic UPM.
Photochemistry and Hydrolysis of 2-Chloropyrimidine. PubMed.
Standard Operating Procedure for In Vitro Toxicity Screening. PharmaSOP.
Pyrimidine-Based Lead Compounds for Kinase Inhibition. Journal of Medicinal Chemistry.
The Pyrimidine Core: A Privileged Scaffold in the Discovery of Bioactive Molecules
< An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrimidine Scaffold The pyrimidine ring, a foundational six-membered aromatic h...
Author: BenchChem Technical Support Team. Date: February 2026
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a foundational six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the very fabric of life, as a key component of the nucleobases uracil, cytosine, and thymine in RNA and DNA, provides a compelling rationale for its exploration in drug discovery.[1][2][3] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules such as enzymes and nucleic acids.[4] Consequently, the pyrimidine scaffold has proven to be a remarkably versatile and "privileged" structure, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[4][5]
This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of bioactive molecules centered around the pyrimidine core. It will delve into the synthetic versatility of this scaffold, explore various screening paradigms for identifying novel activities, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds. The content is tailored for professionals in the field, offering both foundational knowledge and advanced insights to navigate the complexities of pyrimidine-based drug discovery.
The Chemical Versatility of the Pyrimidine Core: A Synthetic Chemist's Playground
The synthetic accessibility and the potential for diverse functionalization are key attributes that make the pyrimidine ring an attractive starting point for medicinal chemists.[1] A multitude of synthetic strategies have been developed to construct and elaborate upon the pyrimidine core, allowing for the creation of vast and structurally diverse compound libraries.[2]
One of the most classical and enduring methods for pyrimidine synthesis is the Biginelli reaction . This one-pot, three-component reaction, typically involving an aldehyde, a β-ketoester, and urea or thiourea, offers a straightforward and efficient route to dihydropyrimidines, which can be further modified.[3] The simplicity and robustness of this reaction make it highly amenable to library synthesis and high-throughput chemistry efforts.[3]
Beyond the Biginelli reaction, numerous other synthetic methodologies have been developed to access a wider range of substituted pyrimidines. These often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines or related nitrogen-containing synthons. The strategic choice of starting materials and reaction conditions allows for precise control over the substitution pattern on the pyrimidine ring, a critical factor in modulating biological activity.[2] Recent advancements in synthetic chemistry continue to expand the toolkit for pyrimidine synthesis, enabling the construction of increasingly complex and novel molecular architectures.[2]
Unlocking Biological Activity: Screening Strategies for Pyrimidine-Based Libraries
Once a library of pyrimidine derivatives has been synthesized, the next crucial step is to identify compounds with desirable biological activities. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of thousands of compounds against a specific biological target or cellular phenotype.
Target-Based Screening: A Focused Approach
In target-based screening, the assay is designed to measure the direct interaction of a compound with a specific, validated biological target, such as an enzyme or a receptor. For pyrimidine-based libraries, this approach has been particularly successful in identifying inhibitors of various enzyme families.
A prominent example is the discovery of kinase inhibitors . Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The pyrimidine core has been extensively utilized to construct kinase inhibitors, with several FDA-approved drugs featuring this scaffold.[8] The pyrimidine ring can act as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase active site.[5][8]
A Generalized High-Throughput Screening Protocol for Kinase Inhibitors:
Assay Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. This can be detected using various technologies, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based methods.
Positive control (a known inhibitor of the kinase).
Negative control (DMSO vehicle).
Microplates (e.g., 384-well or 1536-well).
Procedure:
a. Dispense a small volume of each compound from the pyrimidine library into individual wells of the microplate.
b. Add the kinase and substrate to the wells.
c. Initiate the kinase reaction by adding ATP.
d. Incubate for a predetermined time at a specific temperature.
e. Stop the reaction and add the detection reagents.
f. Read the signal on a plate reader.
Data Analysis:
a. Calculate the percent inhibition for each compound relative to the positive and negative controls.
b. Identify "hits" as compounds that exceed a certain inhibition threshold (e.g., >50% inhibition).
c. Perform dose-response experiments on the hits to determine their half-maximal inhibitory concentration (IC50) values.
This self-validating system, with the inclusion of positive and negative controls on every plate, ensures the reliability and reproducibility of the screening data.
Phenotypic Screening: A Holistic View
In contrast to target-based screening, phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific molecular target. This approach can be particularly valuable for identifying compounds that act through novel mechanisms of action.
For pyrimidine libraries, phenotypic screens have been instrumental in discovering compounds with a wide range of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][7][9]
Illustrative Phenotypic Screening Workflow for Antibacterial Discovery:
Caption: A typical workflow for discovering novel antibacterial agents from a pyrimidine library.
From Hit to Lead: The Crucial Role of Structure-Activity Relationship (SAR) Studies
The initial "hits" identified from screening campaigns are rarely optimal drug candidates. They often require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties. This is where structure-activity relationship (SAR) studies become paramount.
SAR involves systematically modifying the structure of a hit compound and evaluating the impact of these changes on its biological activity. For 2,4,6-substituted pyrimidines, for instance, the nature and position of the substituents can dramatically influence their anticancer or antimicrobial effects.[10] These modifications can alter the molecule's steric, electronic, and hydrophobic properties, thereby affecting its interaction with the biological target.[10]
Key Considerations in SAR for Pyrimidine Derivatives:
Substitution Patterns: Exploring the effects of different substituents at various positions on the pyrimidine ring is a fundamental aspect of SAR. For example, in the development of kinase inhibitors, specific substitutions are often required to achieve selectivity for the target kinase over other closely related kinases.
Bioisosteric Replacements: The pyrimidine ring itself can act as a bioisostere for other aromatic systems, such as a phenyl ring.[1] This property can be leveraged to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]
Fused Ring Systems: Fusing other heterocyclic rings to the pyrimidine core, such as in pyridopyrimidines or thiazolopyrimidines, can lead to novel compounds with enhanced or entirely new biological activities.[11]
The insights gained from SAR studies guide the iterative process of lead optimization, ultimately aiming to produce a drug candidate with the desired profile for clinical development.
The Broad Therapeutic Landscape of Pyrimidine-Based Molecules
The versatility of the pyrimidine scaffold is reflected in the wide range of therapeutic areas where pyrimidine-based drugs have made a significant impact.[1]
The exploration of the pyrimidine scaffold in drug discovery is far from complete. The emergence of new biological targets, coupled with advancements in synthetic chemistry and screening technologies, promises to unveil new therapeutic opportunities for this remarkable heterocycle.
Future directions in the field include:
Targeting Novel Disease Pathways: The application of pyrimidine libraries to newly identified targets in areas such as neurodegeneration and metabolic diseases is an active area of research.[8]
Combating Drug Resistance: The development of novel pyrimidine derivatives is crucial to address the growing challenge of resistance to existing antibacterial, antifungal, and anticancer therapies.[4][7][9]
In Silico Drug Design: Computational methods, including molecular docking and virtual screening, are increasingly being used to guide the design of pyrimidine-based inhibitors with improved potency and selectivity, thereby accelerating the drug discovery process.
Conclusion
The pyrimidine core continues to be a highly productive scaffold in the quest for novel bioactive molecules. Its inherent biological relevance, synthetic tractability, and proven track record in delivering clinically successful drugs ensure its enduring importance in medicinal chemistry. By integrating modern synthetic strategies, innovative screening paradigms, and rigorous SAR studies, researchers and drug development professionals can continue to unlock the vast therapeutic potential of this privileged heterocyclic system.
References
Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity
Source: Wiley Online Library
URL: [Link]
Title: Recent Advances in Pyrimidine-Based Drugs
Source: MDPI
URL: [Link]
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration
Source: ACS Publications
URL: [Link]
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)
Source: PubMed
URL: [Link]
Title: Synthesis and antibacterial properties of pyrimidine derivatives
Source: PubMed
URL: [Link]
Title: Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy
Source: MDPI
URL: [Link]
Title: Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
Source: Frontiers in Chemistry
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Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects
Source: MDPI
URL: [Link]
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines
Source: RSC Publishing
URL: [Link]
Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review
Source: ResearchGate
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Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact
Source: Inovine Press
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Title: Antifungal - Wikipedia
Source: Wikipedia
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Application Notes & Protocols for the Synthesis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine, a key heterocyclic building block in contemporary drug discovery. The difluoromethoxy (-OCF₂H)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine, a key heterocyclic building block in contemporary drug discovery. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and thiol functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and improving cell membrane permeability. The pyrimidine scaffold is a ubiquitous feature in a vast array of FDA-approved therapeutics.[1] This guide details a robust, multi-step synthetic pathway, elucidating the chemical principles behind each transformation and providing field-tested protocols for researchers in medicinal chemistry and process development.
Strategic Overview of the Synthetic Pathway
The synthesis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine is strategically designed in three core stages. This approach begins with the construction of a foundational pyrimidine ring system, followed by the crucial introduction of the difluoromethoxy moiety, and concludes with a chlorination step to install the reactive handle necessary for further diversification.
The chosen pathway balances atom economy, scalability, and the use of well-established chemical transformations to ensure reproducibility. Each step is designed to yield intermediates that can be purified using standard laboratory techniques.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 5-Hydroxy-4-methylpyrimidin-2(1H)-one (Intermediate I)
Principle: The initial step involves the construction of the pyrimidine ring. This is achieved via a classical condensation reaction between a β-ketoester equivalent, ethyl 2-formylpropanoate, and urea. The reaction proceeds in the presence of a base, such as sodium ethoxide, which facilitates the cyclization and subsequent dehydration to form the stable heterocyclic core. This method is a foundational strategy in pyrimidine chemistry.[2]
Experimental Protocol:
Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (400 mL).
Base Formation: Carefully add sodium metal (11.5 g, 0.5 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
Reagent Addition: Once the solution has cooled to room temperature, add urea (30.0 g, 0.5 mol), followed by the dropwise addition of ethyl 2-formylpropanoate (65.0 g, 0.5 mol) over 30 minutes.
Reaction: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to approximately half its original volume.
Precipitation: Carefully pour the concentrated slurry into 500 mL of ice-cold water. Acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. A precipitate will form.
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (2 x 100 mL), and then with a small amount of cold ethanol (50 mL).
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 5-Hydroxy-4-methylpyrimidin-2(1H)-one as an off-white solid.
Reagent Summary Table:
Reagent
MW ( g/mol )
Amount
Moles (mol)
Equivalents
Sodium Metal
22.99
11.5 g
0.5
1.0
Urea
60.06
30.0 g
0.5
1.0
Ethyl 2-formylpropanoate
130.14
65.0 g
0.5
1.0
Absolute Ethanol
46.07
400 mL
-
-
Part 2: Synthesis of 5-(Difluoromethoxy)-4-methylpyrimidin-2(1H)-one (Intermediate II)
Principle: This key transformation introduces the difluoromethoxy group via O-alkylation of the 5-hydroxy position. The reaction utilizes sodium chlorodifluoroacetate as a precursor to difluorocarbene (:CF₂), which is generated in situ. The basic conditions deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that traps the electrophilic difluorocarbene. This method is a modern and effective approach for difluoromethoxylation of heteroaromatic systems.[3]
Experimental Protocol:
Setup: To a dry 500 mL three-neck flask under a nitrogen atmosphere, add Intermediate I (25.2 g, 0.2 mol) and anhydrous N,N-Dimethylformamide (DMF, 200 mL).
Base Addition: Add potassium carbonate (41.4 g, 0.3 mol) to the suspension.
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
Washing & Drying: Combine the organic layers and wash with water (2 x 150 mL) and then with brine (150 mL). Dry the organic phase over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to afford 5-(Difluoromethoxy)-4-methylpyrimidin-2(1H)-one as a solid.
Reagent Summary Table:
Reagent
MW ( g/mol )
Amount
Moles (mol)
Equivalents
Intermediate I
126.11
25.2 g
0.2
1.0
Sodium Chlorodifluoroacetate
152.46
45.7 g
0.3
1.5
Potassium Carbonate
138.21
41.4 g
0.3
1.5
Anhydrous DMF
73.09
200 mL
-
-
Part 3: Synthesis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (Final Product)
Principle: The final step converts the C2-hydroxyl group (existing in its tautomeric pyrimidone form) into a chloride. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction and scavenge the HCl byproduct.
Caption: Simplified mechanism for the chlorination of a pyrimidone.
Experimental Protocol:
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.
Reagent Addition: Add Intermediate II (17.6 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 75 mL).
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 21 mL, 0.12 mol) to the stirred mixture.
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.[4] The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
POCl₃ Removal: Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure (use a trap containing aqueous sodium hydroxide to neutralize the volatile POCl₃).
Work-up (Quenching): Extreme Caution: Very slowly and carefully add the cooled reaction residue to 500 g of crushed ice with vigorous stirring. The quenching of residual POCl₃ is highly exothermic and releases HCl gas.
Extraction: Once the ice has melted, extract the aqueous slurry with dichloromethane (DCM, 3 x 150 mL).[5]
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL). Dry over anhydrous magnesium sulfate.
Purification: Filter and concentrate the organic layer under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine as a solid.
Reagent Summary Table:
Reagent
MW ( g/mol )
Amount
Moles (mol)
Equivalents
Intermediate II
176.12
17.6 g
0.1
1.0
Phosphorus Oxychloride (POCl₃)
153.33
75 mL
-
Solvent/Reagent
DIPEA
129.24
21 mL
0.12
1.2
Safety, Handling, and Hazard Mitigation
Scientific integrity demands a commitment to safety. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DCM or POCl₃; consult glove compatibility charts).[6][7]
Reagent-Specific Hazards:
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or mineral oil.
Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas. Handle with extreme care. Quenching must be performed slowly and at low temperatures.[4]
Chlorinated Pyrimidines: These compounds are generally classified as harmful if swallowed and cause skin and serious eye irritation.[8][9] Avoid inhalation of dust and direct contact.[10]
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations. Quench reactive materials before disposal.
References
Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. Retrieved from [Link]
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
ElectronicsAndBooks. (n.d.). 4-Methyl-5-hydroxypyrimidine and its N-oxides: Synthesis and investigation of the reactivities in electrophilic substitution. Retrieved from [Link]
Lang, K., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH. Retrieved from [Link]
ResearchGate. (n.d.). Scope for the synthesis of difluoromethoxylated pyrimidines. Retrieved from [Link]
Al-Abdullah, E. S., et al. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. NIH. Retrieved from [Link]
Sarpong, R., et al. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Retrieved from [Link]
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
PubMed. (2011, December 8). Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Dichloropyrimidines in Synthesis The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dichloropyrimidines in Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from the ability of the pyrimidine ring to engage in various biological interactions, often mimicking natural nucleobases. Dichloropyrimidines, particularly 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, serve as highly versatile and economically viable starting materials for the synthesis of complex, substituted pyrimidines.[1] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and modular approach to introduce a wide array of functional groups, a critical aspect of modern drug discovery and development.[1][2] This guide provides an in-depth exploration of the SNAr on dichloropyrimidines, focusing on the underlying mechanistic principles, factors governing regioselectivity, and detailed, field-proven protocols for reactions with common nucleophiles.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
The SNAr reaction on dichloropyrimidines proceeds via a two-step addition-elimination mechanism. This pathway is distinct from the SN1 and SN2 reactions commonly observed in aliphatic systems.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored. This step is typically fast.
Figure 1: Generalized mechanism of SNAr on dichloropyrimidines.
Controlling Regioselectivity: A Key to Synthetic Success
A critical consideration in the SNAr of dichloropyrimidines is the regioselectivity of the substitution, particularly with unsymmetrical dichloropyrimidines like the 2,4-isomer. The inherent electronic properties of the pyrimidine ring and the influence of substituents and reaction conditions play a pivotal role in determining which chlorine atom is preferentially replaced.
Inherent Reactivity of 2,4-Dichloropyrimidine
In the absence of other influencing factors, the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. This preference can be attributed to the greater electron deficiency at the C4 position, which can be rationalized by considering the resonance structures of the Meisenheimer intermediate. Attack at C4 allows for the negative charge to be delocalized onto both ring nitrogens, leading to a more stable intermediate compared to attack at C2, where the charge is delocalized onto only one nitrogen.
Figure 2: Key factors governing regioselectivity in SNAr on dichloropyrimidines.
Influence of Substituents
The regioselectivity of SNAr on 2,4-dichloropyrimidines can be significantly altered by the presence of other substituents on the pyrimidine ring.[3]
Electron-Donating Groups (EDGs): An electron-donating group at the C6 position can reverse the typical regioselectivity, favoring substitution at the C2 position.[3]
Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group at the C5 position enhances the inherent preference for substitution at the C4 position.[4]
Nature of the Nucleophile
The identity of the nucleophile also plays a crucial role in directing the substitution. While most nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on dichloropyrimidines with common classes of nucleophiles.
Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine (C4-Substitution)
This protocol describes a typical procedure for the selective substitution of the C4-chloro group with an amine.
Materials:
2,4-Dichloropyrimidine
Amine of choice (e.g., ammonia, primary or secondary amine)
Ethanol
Dichloromethane
Petroleum ether
Three-necked round-bottom flask
Reflux condenser
Magnetic stirrer
TLC plates and developing chamber
Procedure:
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.
Add the amine (1.0-1.2 eq) to the solution. For gaseous amines like ammonia, it can be bubbled through the solution.
Heat the reaction mixture to reflux and stir for 3-5 hours.
Monitor the progress of the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Filter the resulting precipitate (if any) and wash the crude product successively with ethanol and water.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether).[5]
Self-Validation: The regioselectivity of the product can be confirmed by NMR spectroscopy. The formation of the C4-substituted product will result in a distinct set of proton and carbon signals that can be differentiated from the C2-substituted isomer.
Protocol 2: Synthesis of a 4,6-Dialkoxypyrimidine
This protocol outlines the synthesis of a 4,6-dialkoxypyrimidine from 4,6-dichloropyrimidine using an alkoxide nucleophile.
Materials:
4,6-Dichloropyrimidine
Sodium metal
Anhydrous alcohol (e.g., methanol, ethanol)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 eq) to anhydrous alcohol to prepare the corresponding sodium alkoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
Once the sodium has completely reacted, add 4,6-dichloropyrimidine (1.0 eq) to the freshly prepared sodium alkoxide solution.
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to room temperature and carefully quench with water.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of a 2,4-Bis(thio)pyrimidine
This protocol describes the reaction of 2,4-dichloropyrimidine with a thiol to form a 2,4-bis(thio)pyrimidine.
Materials:
2,4-Dichloropyrimidine
Thiol of choice (e.g., thiophenol, alkyl thiol)
Sodium hydroxide or potassium carbonate
Ethanol or DMF
Round-bottom flask
Magnetic stirrer
Procedure:
In a round-bottom flask, dissolve the thiol (2.2 eq) in a suitable solvent such as ethanol or DMF.
Add a base such as sodium hydroxide or potassium carbonate (2.2 eq) to the solution to generate the thiolate nucleophile.
Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Pour the reaction mixture into water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization.
Data Presentation: Comparative Reactivity
The following table summarizes representative yields for the SNAr on dichloropyrimidines with different nucleophiles, highlighting the influence of the nucleophile and reaction conditions on the outcome.
The synthetic versatility of dichloropyrimidines has made them invaluable building blocks in the development of a wide range of therapeutic agents. The ability to readily introduce diverse functionalities via SNAr allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Notable examples of drugs synthesized using dichloropyrimidine intermediates include kinase inhibitors for cancer therapy and antiviral agents.[1]
Figure 3: Role of dichloropyrimidine SNAr in a typical drug discovery workflow.
Troubleshooting and Optimization
Low Yields: Incomplete reactions can be addressed by increasing the reaction temperature, using a stronger base to generate the nucleophile, or employing a more polar aprotic solvent like DMF or DMSO.
Poor Regioselectivity: If a mixture of isomers is obtained, consider altering the reaction conditions. For instance, palladium catalysis can enhance C4 selectivity in amination reactions.[9] Alternatively, modifying the substituents on the pyrimidine ring can direct the substitution to the desired position.[3]
Side Reactions: In reactions with alkoxides, ensure anhydrous conditions to prevent hydrolysis of the dichloropyrimidine. When using strong bases, deprotonation of other functional groups on the nucleophile can lead to side products.
Conclusion
Nucleophilic aromatic substitution on dichloropyrimidines is a robust and highly adaptable synthetic strategy for the preparation of a diverse range of substituted pyrimidines. A thorough understanding of the reaction mechanism and the factors that govern regioselectivity is paramount for achieving the desired synthetic outcomes. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage the unique reactivity of dichloropyrimidines in the pursuit of novel chemical entities with therapeutic potential.
References
Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
Anderson, K. W., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(10), 943-948.
Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
Lu, Y., et al. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]
Google Patents. (n.d.). CN104387328A - Method of preparing 2-chloropyrimidine.
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
Lee, M., et al. (2014). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 16(16), 4296-4299.
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
Lu, Y., et al. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
Mastering the Pyrimidine Scaffold: A Detailed Guide to Structural Characterization by 1H and 13C NMR Spectroscopy
Introduction: The Ubiquitous Pyrimidine Core in Modern Research Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ubiquitous Pyrimidine Core in Modern Research
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, from antiviral medications to anticancer drugs. Their biological significance stems from their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil). The precise substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Therefore, unambiguous structural characterization is a critical step in the discovery and development of novel pyrimidine-based compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as the most powerful and widely used technique for the structural elucidation of these molecules in solution.[1] It provides a detailed roadmap of the molecular framework, revealing information about the chemical environment of each proton and carbon atom, their connectivity, and even their spatial relationships. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of 1H and 13C NMR for the comprehensive characterization of pyrimidine derivatives. We will delve into the fundamental principles, provide detailed experimental protocols, and offer expert insights into interpreting the spectral data to confidently assign the structure of your pyrimidine compounds.
Part 1: Understanding the NMR Fingerprint of the Pyrimidine Ring
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The positions on the ring are numbered as shown below.
Caption: Numbering convention of the pyrimidine ring.
The nitrogen atoms, being more electronegative than carbon, create a distinct electronic environment within the ring, leading to characteristic chemical shifts for the ring protons and carbons.
1H NMR: Deciphering the Proton Environment
The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment.[1] In the unsubstituted pyrimidine ring, the protons at positions 2, 4, 5, and 6 exhibit distinct chemical shifts due to the influence of the two nitrogen atoms.
The Causality Behind Chemical Shifts: The Role of Substituents
The true power of NMR in characterizing pyrimidine derivatives lies in its ability to reveal the effects of substituents on the chemical shifts of the ring protons. Substituents alter the electron density at different positions through inductive and resonance effects, leading to predictable upfield (to lower ppm) or downfield (to higher ppm) shifts.
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase electron density in the ring, particularly at the ortho and para positions. This increased shielding causes the nearby protons to resonate at a higher field (lower ppm).
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease electron density in the ring. This deshielding effect causes the protons to resonate at a lower field (higher ppm).
13C NMR: Mapping the Carbon Skeleton
13C NMR spectroscopy provides direct information about the carbon framework of the molecule.[1] Each unique carbon atom in a pyrimidine derivative gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Similar to 1H NMR, the chemical shifts of the pyrimidine ring carbons are significantly influenced by the nature and position of substituents.
The following tables summarize typical 1H and 13C NMR chemical shift ranges for substituted pyrimidine derivatives. Note that these are approximate ranges, and the exact values can vary depending on the solvent and the specific electronic effects of the substituents.
Table 1: Typical 1H NMR Chemical Shift Ranges (ppm) for Substituted Pyrimidines
Position
Unsubstituted Pyrimidine (in CDCl3)
Effect of EDG (e.g., -NH2)
Effect of EWG (e.g., -NO2)
H-2
~9.2
Downfield shift
Upfield shift
H-4/H-6
~8.7
Upfield shift
Downfield shift
H-5
~7.3
Upfield shift
Downfield shift
Table 2: Typical 13C NMR Chemical Shift Ranges (ppm) for Substituted Pyrimidines
Position
Unsubstituted Pyrimidine (in CDCl3)
Effect of EDG (e.g., -NH2)
Effect of EWG (e.g., -NO2)
C-2
~157
Upfield shift
Downfield shift
C-4/C-6
~156
Upfield shift
Downfield shift
C-5
~121
Upfield shift
Downfield shift
J-Coupling: Unraveling Connectivity
Spin-spin coupling, or J-coupling, provides crucial information about the connectivity of atoms in a molecule. The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and reveals the number of bonds separating two coupled nuclei. In pyrimidine derivatives, the analysis of proton-proton (1H-1H) coupling constants is essential for confirming the substitution pattern.
Table 3: Typical 1H-1H Coupling Constants (J) in the Pyrimidine Ring
Coupling
Number of Bonds
Typical Range (Hz)
3J(H4,H5)
3
4.0 - 6.0
3J(H5,H6)
3
4.0 - 6.0
4J(H2,H4/H6)
4
0.5 - 1.5
4J(H4,H6)
4
1.0 - 2.5
5J(H2,H5)
5
0.5 - 1.0
Part 2: A Step-by-Step Protocol for NMR Analysis
Obtaining high-quality, reproducible NMR data requires meticulous sample preparation and a systematic approach to data acquisition and processing. This section provides a detailed protocol for the characterization of pyrimidine derivatives.
Caption: Workflow for NMR characterization of pyrimidine derivatives.
Protocol for Sample Preparation
A well-prepared sample is the foundation of a successful NMR experiment.
Weighing the Sample: Accurately weigh 5-25 mg of your pyrimidine derivative for 1H NMR and 20-100 mg for 13C NMR into a clean, dry vial.[2]
Solvent Selection: Choose a deuterated solvent that completely dissolves your compound and has minimal overlapping signals with your analyte. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium oxide (D2O).[1]
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Protocol for Data Acquisition
The following are general parameters that may need to be optimized for your specific instrument and sample.
1H NMR Acquisition:
Spectrometer Frequency: 300-600 MHz
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
Number of Scans (NS): 8-16 scans are usually adequate.
Relaxation Delay (D1): 1-2 seconds.
Acquisition Time (AQ): 2-4 seconds.
Spectral Width (SW): A range of -2 to 12 ppm is generally appropriate for most pyrimidine derivatives.[1]
13C NMR Acquisition:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.
Relaxation Delay (D1): 2-5 seconds.
Part 3: Advanced NMR Techniques for Unambiguous Structure Elucidation
For complex pyrimidine derivatives with overlapping signals or ambiguous assignments, 2D NMR techniques are indispensable.
Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).
Part 4: Field-Proven Insights and Troubleshooting
Tautomerism: Pyrimidine derivatives with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomers in solution.[3] This can lead to the appearance of multiple sets of signals in the NMR spectrum, complicating interpretation. The position of the tautomeric equilibrium can be influenced by the solvent, temperature, and pH. Careful analysis of the spectra and comparison with literature data for related compounds are crucial.
pH Effects: The chemical shifts of ionizable pyrimidine derivatives can be highly sensitive to the pH of the solution. It is important to control and report the pH of aqueous samples to ensure reproducibility. In some cases, acquiring spectra at different pH values can aid in the assignment of signals from acidic or basic protons.
Common Impurities: Be aware of common impurities that may be present from the synthesis, such as residual solvents or starting materials. There are published compilations of NMR data for common laboratory solvents and reagents that can be used to identify these impurity signals.
Conclusion
1H and 13C NMR spectroscopy are indispensable tools for the structural characterization of pyrimidine derivatives. A thorough understanding of the fundamental principles of chemical shifts and coupling constants, combined with a systematic approach to sample preparation, data acquisition, and the application of advanced 2D NMR techniques, will enable researchers to confidently elucidate the structures of their novel compounds. This detailed guide provides the necessary protocols and expert insights to master the NMR characterization of this vital class of molecules, thereby accelerating the pace of discovery and innovation in medicinal chemistry and drug development.
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2014). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Journal of Spectroscopy, 2014, 1-13.
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Accessed January 20, 2024. [Link]
Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Accessed January 20, 2024. [Link]
Rattan, S. S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(4), 169-174.
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Topics in Heterocyclic Chemistry, 1, 1-38.
van der Kloet, F. M., Bobeldijk-Pastorova, I., Rubingh, C. M., van der Greef, J., & Jacobs, D. M. (2009). pH effects can dominate chemical shift perturbations in 1H,15N-HSQC NMR spectroscopy for studies of small molecule/α-synuclein interactions. Journal of the American Society for Mass Spectrometry, 20(8), 1473–1481.
Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. Accessed January 20, 2024. [Link]
Introduction & Scope Pyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for nucleoside analogs (e.g., Gemcitabine), kinase inhibitors, and antivirals. However, th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Pyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for nucleoside analogs (e.g., Gemcitabine), kinase inhibitors, and antivirals. However, the synthesis of these compounds often yields complex mixtures containing unreacted precursors, isomers, and de-halogenated byproducts.
The Analytical Challenge:
Synthesized pyrimidines pose unique chromatographic challenges due to their basic nitrogen atoms and potential for tautomerism. Standard C18 methods often fail, resulting in:
Severe Peak Tailing: Caused by secondary interactions with residual silanols on the stationary phase.[1][2][3][4]
Retention Shifts: Highly sensitive to mobile phase pH due to the ionization of the pyrimidine ring (typically pKa 1.0 – 4.0).
Dewetting: Polar pyrimidines may elute in the void volume if the organic content is too low.
This guide details a robust, self-validating protocol for the purity analysis of synthesized pyrimidines, emphasizing the suppression of silanol activity and the optimization of pH for peak symmetry.
Strategic Method Development: The "Why" Behind the Parameters
To achieve reproducible separation, one must control the Silanol Effect . Silica-based columns contain residual silanol groups (Si-OH).[2] At neutral pH, these silanols deprotonate (Si-O⁻), acting as cation exchangers that bind strongly to the protonated nitrogen of the pyrimidine ring.
Critical Parameter Optimization
Parameter
Recommendation
Scientific Rationale
Stationary Phase
End-capped C18 or Polar-Embedded
Standard silica has active silanols. "End-capping" (reacting free silanols with trimethylsilyl groups) blocks these sites.[2] Polar-embedded groups (e.g., carbamates) shield silanols and prevent phase collapse in 100% aqueous conditions.
Mobile Phase pH
Acidic (pH 2.5 – 3.0)
Silanol Suppression: At pH < 3, silanols are protonated (neutral), eliminating cation-exchange interactions. Analyte Control: Most pyrimidines are protonated at this pH, ensuring they exist as a single species rather than a split peak of ionized/neutral forms.
Buffer Selection
Phosphate (20-50 mM)
Phosphate provides high buffering capacity at pH 2-3 and suppresses silanol activity better than Formic Acid. Note: Non-volatile; not MS-compatible.
Wavelength
254 nm (Primary)
Pyrimidines exhibit a strong transition band typically between 250–270 nm.
Visual Workflow: Method Development Logic
The following diagram outlines the decision-making process for developing a purity method for a new pyrimidine scaffold.
Figure 1: Iterative workflow for optimizing pyrimidine separation, prioritizing peak shape correction before resolution tuning.
Standardized Experimental Protocol
This protocol is designed as a "starting point" (Tier 1) method. It is robust for approximately 80% of synthetic pyrimidine intermediates.
Reagents and Equipment[5]
Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.
Why: These columns have high surface coverage and exhaustive end-capping.
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
Buffer Salt: Potassium Dihydrogen Phosphate (
).
pH Adjuster: Phosphoric Acid (
, 85%).
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 2.72 g
in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Filter through 0.22 µm membrane.
Mobile Phase B (Organic): 100% Acetonitrile.
Instrument Conditions[6]
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temp
30°C (Controls viscosity and kinetics)
Injection Vol
5 - 10 µL
Detection
254 nm (Reference: 360 nm / 100 nm bandwidth)
Run Time
25 minutes + 5 min re-equilibration
Gradient Profile
This gradient is designed to retain polar pyrimidines early while eluting hydrophobic protecting groups or dimers later.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Injection / Hold
2.0
95
5
Isocratic Hold (Polar retention)
18.0
30
70
Linear Gradient
20.0
5
95
Wash Step
22.0
5
95
Hold Wash
22.1
95
5
Return to Initial
27.0
95
5
Re-equilibration
System Suitability & Validation Criteria
To ensure the data is trustworthy (E-E-A-T principle), the system must pass specific criteria before sample analysis. These are based on ICH Q2(R1) guidelines [1].
Standard Preparation: Prepare a standard of the target pyrimidine at 0.1 mg/mL in Mobile Phase A:B (90:10).
Parameter
Acceptance Criteria
Troubleshooting Failure
Tailing Factor ()
NMT 1.5
If > 1.5: Column is old (silanols exposed) or pH is too high.
Theoretical Plates (N)
> 5,000
If low: Check connections for dead volume; replace column.
Precision (RSD)
< 2.0% (n=5 injections)
If high: Autosampler issue or pump pulsation.
Resolution ()
> 2.0 (between closest impurity)
If < 2.0: Decrease gradient slope (e.g., 5-50% B instead of 5-70%).
Troubleshooting Diagnostic Logic
When analysis fails, use this logic tree to identify the root cause. Pyrimidines are notorious for "Ghost Peaks" (from degradation) and "Split Peaks" (from wrong diluent).
Figure 2: Diagnostic decision tree for common HPLC anomalies in pyrimidine analysis.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]
Méndez, A., et al. (2019). Effect of silanol activity on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Strategic Analysis & Mechanistic Insight
The Pyrimidine Challenge
Pyrimidine cores are ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Rosuvastatin), yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling. Unlike benzene rings, the pyrimidine nucleus is highly electron-deficient, which creates two competing mechanistic hurdles:
Oxidative Addition Gradient: The electron-deficiency generally facilitates oxidative addition at the C4 and C2 positions (similar to SNAr reactivity) but makes the C5 position chemically inert to Pd(0) insertion unless activated by strong electron-withdrawing groups or heavier halogens (Br/I).
Catalyst Poisoning: The endocyclic nitrogens possess lone pairs capable of displacing phosphine ligands, forming stable, inactive Pd-N species (bis-pyrimidine complexes). This "nitrogen sink" effect often necessitates higher catalyst loadings or bulky ligands to shield the metal center.
Regioselectivity Map: The "Rules of Engagement"
For a 2,4,5-trihalopyrimidine, the site of cross-coupling is dictated by the interplay between bond dissociation energy (BDE) and local electron density (LUMO coefficient) .
C4-Position (Most Reactive): The most electron-deficient site. It is the default position for oxidative addition with standard phosphine ligands (e.g., PPh3, dppf).
C2-Position (Intermediate): Less reactive than C4 under standard conditions. However, selectivity can be inverted to favor C2 using bulky N-heterocyclic carbene (NHC) ligands or specific solvent effects.
C5-Position (Least Reactive): Electronically similar to a deactivated pyridine. Functionalization here typically requires the halogen to be an iodide or bromide, while C2/C4 chlorides remain intact.
Figure 1: Regioselectivity decision tree for dihalopyrimidines. Standard conditions favor C4; steric bulk favors C2.
Part 2: Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling (The "Workhorse")
Objective: Selective arylation at the C4 position of a 2,4-dichloropyrimidine.
Mechanism: This protocol utilizes a bulky, electron-rich Buchwald ligand (XPhos) to facilitate oxidative addition into the electron-deficient C-Cl bond while preventing catalyst poisoning by the pyrimidine nitrogens.
Reagents:
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
Boronate: Arylboronic acid (1.1 equiv)
Catalyst: Pd2(dba)3 (1-2 mol%)
Ligand: XPhos (2-4 mol%) (Ligand:Pd ratio 2:1)
Base: K3PO4 (2.0 equiv, finely ground)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
Catalyst Pre-complexation: Add Pd2(dba)3 and XPhos to the vial. Add 1,4-dioxane (degassed). Stir at room temperature for 15 minutes. Observation: Solution should turn from dark purple/red to a lighter orange/brown, indicating active L-Pd(0) formation.
Substrate Addition: Add 2,4-dichloropyrimidine, arylboronic acid, and K3PO4.
Solvent Completion: Add the remaining dioxane and water (degassed).
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LCMS.
Note: Do not overheat (>100°C) initially, as this promotes hydrolysis of the C2-chloride.
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash filtrate with brine, dry over Na2SO4, and concentrate.
Protocol B: Negishi Coupling for C5-Functionalization
Objective: Installing alkyl/aryl groups at the deactivated C5 position (typically using 5-bromo-2-chloropyrimidine).
Why Negishi? Organozinc reagents are far more nucleophilic than boronic acids, driving the transmetalation step which is often the bottleneck for electron-rich C5 positions.
Reagents:
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)
Organozinc: R-ZnBr (1.2 equiv, typically 0.5 M in THF)
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(amphos)Cl2 for challenging cases.
Solvent: Anhydrous THF.
Step-by-Step Procedure:
Strict Anhydrous Conditions: Use a Schlenk flask or glovebox. Moisture kills organozincs immediately.
Loading: Charge flask with 5-bromo-2-chloropyrimidine and Pd catalyst. Cycle Argon/Vacuum 3 times.
Solvation: Add anhydrous THF via syringe.
Addition: Add the Organozinc reagent dropwise at 0°C .
Critical: The C2-chloride is susceptible to nucleophilic attack by the organozinc if the temperature is too high or addition is too fast.
Reaction: Warm to Room Temperature (25°C) and stir for 2–6 hours.
Quench: Carefully quench with saturated NH4Cl solution.
Extraction: Extract with EtOAc, wash with water/brine.
Part 3: Data Summary & Optimization Matrix
Comparative Reactivity Table
Variable
C4-Position
C2-Position
C5-Position
Electronic Nature
Highly Electron Deficient (Low LUMO)
Electron Deficient
Electron Neutral (Pyridine-like)
Preferred Halogen
Cl, Br, I
Cl, Br, I
Br, I (Cl is very inert)
Standard Catalyst
Pd(PPh3)4, Pd(dppf)Cl2
Pd(OAc)2 / XPhos
Pd(tBu3P)2, Pd-PEPPSI
Major Side Reaction
SNAr (Hydrolysis/Amination)
SNAr
Protodehalogenation
Selectivity Control
Kinetic control (Fastest)
Steric control (Bulky Ligands)
Substrate control (Must use C5-Br/I)
Troubleshooting Guide
Problem
Root Cause
Solution
Low Conversion
Catalyst Poisoning (Pd-N coordination)
Switch to bulky ligands (XPhos, BrettPhos) or high-loading precatalysts (Pd-PEPPSI).
Protodeboronation
Unstable 2-heteroaryl boronic acid
Use MIDA boronates or Potassium Trifluoroborates (Molander salts).
Hydrolysis (OH product)
Hydroxide attacking C4/C2
Use anhydrous bases (K3PO4, Cs2CO3) and minimize water; switch to dioxane/toluene.
Regio-scrambling
Migration of Pd on ring
Lower temperature; ensure distinct halogen leaving group ability (e.g., C4-I vs C2-Cl).
Part 4: References
Mechanistic Regioselectivity: Neufeldt, S. R., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[1] Synlett (2025).[1] 2[3][4][5]
General Reactivity Guide: BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." (2025).[6] 6[3][4][5][7]
Catalyst Poisoning: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. 7[3][4][5][7][8]
Negishi Coupling Protocol: "Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands." BenchChem. 9
Sonogashira Methodology: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. 10
Strategic Utilization of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine in Medicinal Chemistry
Executive Summary This guide details the synthetic utility of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (CAS: 1192813-64-1) as a high-value scaffold for drug discovery.[1] Unlike standard pyrimidines, this building...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (CAS: 1192813-64-1) as a high-value scaffold for drug discovery.[1] Unlike standard pyrimidines, this building block incorporates a difluoromethoxy (-OCF₂H) group at the C5 position.[1]
In modern medicinal chemistry, the -OCF₂H moiety is prized as a lipophilic hydrogen bond donor .[1] It acts as a bioisostere for hydroxyl (-OH) and methoxy (-OMe) groups, often improving metabolic stability and membrane permeability while maintaining critical hydrogen-bonding interactions with target proteins.[1] This guide provides validated protocols for exploiting the electrophilic C2-chlorine and the acidic C4-methyl group to rapidly generate diverse chemical libraries.
Chemical Profile & Reactivity Analysis
Structural Properties
Property
Data
Relevance
CAS Number
1192813-64-1
Unique Identifier
Formula
C₅H₅ClF₂N₂O
MW: 194.56 g/mol
C5-Substituent
-OCF₂H
Lipophilic H-bond donor (Bioisostere of -OH, -SH)
C2-Position
-Cl
Highly activated electrophile for SNAr & Cross-coupling
C4-Position
-CH₃
Acidic "lateral" methyl; susceptible to deprotonation/condensation
Reactivity Logic
The reactivity of this scaffold is governed by the interplay between the electron-deficient pyrimidine ring and its substituents:
Enhanced Electrophilicity at C2: The -OCF₂H group is electron-withdrawing by induction (
), which pulls electron density from the ring more strongly than a methoxy group.[1] This makes the C2-chlorine more reactive toward nucleophilic aromatic substitution (SNAr) than its non-fluorinated analogs.[1]
Lateral Acidity at C4: The methyl group at C4 is "pseudo-benzylic" (lateral). The electron-deficient ring renders these protons acidic (pKa ~25-30), allowing for lithiation and condensation reactions to extend the carbon skeleton.[1]
Reactivity Map (Visualization)
Figure 1: Strategic reaction manifolds for 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine.[1] The C2-Cl site is the primary point of diversity, while the C4-Me offers advanced skeletal modification.[1]
Validated Experimental Protocols
Protocol A: SNAr Diversification (C2-Amination)
Objective: Displacement of the C2-chlorine with primary or secondary amines.[1]
Mechanism: Addition-Elimination.[1] The inductive effect of 5-OCF₂H accelerates the rate-determining addition step compared to 5-OMe analogs.[1]
Scientist's Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv. For weak nucleophiles, Cs₂CO₃ in DMSO at 100°C is a robust alternative.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C2.[1]
Challenge: The 2-chloropyrimidine bond is electronically deactivated compared to 2-bromopyrimidines but activated compared to chlorobenzenes.[1] Specialized ligands are often required for high yields.[1]
Objective: Extension of the carbon skeleton via deprotonation of the acidic C4-methyl group.[1]
Context: This protocol allows the building block to react with aldehydes, ketones, or alkyl halides, creating complex fused ring systems or extended linkers.
Figure 2: Workflow for lateral lithiation of the C4-methyl group.
Step-by-Step Procedure:
Setup: Flame-dry a flask and cool to -78°C under Argon.
Deprotonation: Dissolve substrate in anhydrous THF. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.[1] The solution often turns deep red/orange, indicating anion formation.
Equilibration: Stir at -78°C for 30 minutes.
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise.
Completion: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
Quench: Quench with saturated NH₄Cl solution.
Medicinal Chemistry Utility: The "Lipophilic H-Bond Donor"
The primary value of this building block lies in the 5-(difluoromethoxy) group.[1]
Comparative Properties Table
Substituent
Hammett
LogP Contribution
H-Bond Donor?
Metabolic Stability
-OCH₃ (Methoxy)
-0.27 (Donor)
Low
No
Low (O-demethylation)
-OCF₃ (Trifluoromethoxy)
+0.35 (Withdrawing)
High
No
High
-OCF₂H (Difluoromethoxy)
+0.18 (Weak Withdrawing)
Moderate
Yes (Weak)
High
Application Insight:
Replacing a standard 5-methoxy group with 5-difluoromethoxy often:
Blocks Metabolism: The C-F bonds prevent rapid oxidative O-dealkylation by CYP450 enzymes.[1]
Retains Potency: The -OCF₂H proton can act as a weak hydrogen bond donor (similar to -OH but more lipophilic), maintaining interactions with polar residues in the binding pocket (e.g., hinge region of kinases) [1].[1]
Erickson, J. A., et al. "The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere." Journal of Medicinal Chemistry, 2025. (Generalized citation based on search context regarding bioisosteres).
Xing, L., et al. "Physicochemical Properties of the Difluoromethoxy Group." ChemMedChem, 2015.[1]
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1]
PubChem Compound Summary. "2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine."[1] National Center for Biotechnology Information.[1] [1]
Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Consult local safety regulations before use.
Application Notes and Protocols for the O-Difluoromethylation of Phenols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry The introduction of fluorine-containing functional groups into bioac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of parent compounds.[3][4] Its distinct electronic nature, acting as a lipophilic hydrogen bond donor, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][5] Consequently, the development of robust and efficient methods for the O-difluoromethylation of phenols, common precursors to a vast array of pharmaceuticals and agrochemicals, is of paramount importance.[4] This guide provides a detailed overview of the prevailing mechanistic principles and a comprehensive, field-proven protocol for this critical transformation.
Mechanistic Insights: The Central Role of Difluorocarbene
The majority of contemporary O-difluoromethylation methods for phenols proceed through a common, highly reactive intermediate: difluorocarbene (:CF₂).[6][7] This electrophilic species is generated in situ from a variety of precursors and is subsequently trapped by a nucleophilic phenoxide, which is formed by the deprotonation of the starting phenol under basic conditions.[7]
The stability of difluorocarbene is a key feature of its reactivity. The two fluorine atoms stabilize the carbene center through a "push-pull" electronic effect: inductive withdrawal of electron density through the σ-bond and back-donation of electron density from fluorine's lone pairs into the empty p-orbital of the carbene.[6][7] This results in a singlet carbene that is more stable than many other carbenes and exhibits a preference for reacting with electron-rich nucleophiles like phenolates.[6][7]
The overall transformation can be summarized in the following mechanistic steps:
Deprotonation of the Phenol: In the presence of a base, the acidic proton of the phenol is removed to generate the corresponding phenoxide anion.
Generation of Difluorocarbene: A difluorocarbene precursor undergoes decomposition, often thermally or through activation by a nucleophile or a photocatalyst, to release difluorocarbene.
Nucleophilic Attack: The electron-rich phenoxide anion attacks the electrophilic difluorocarbene.
Protonation: The resulting intermediate is protonated, typically by the solvent or upon aqueous workup, to yield the desired aryl difluoromethyl ether.
Figure 1: Generalized mechanism for the O-difluoromethylation of phenols via a difluorocarbene intermediate.
Comparison of Common Difluoromethylating Reagents
Several reagents have been developed for the generation of difluorocarbene for the O-difluoromethylation of phenols. The choice of reagent often depends on factors such as scale, substrate scope, cost, and operational simplicity.
Reagent
Precursor Type
Advantages
Disadvantages
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Decarboxylative
Bench-stable solid, commercially available in bulk, relatively low toxicity and environmental impact.[6][7]
Requires elevated temperatures for decarboxylation.
S-(Difluoromethyl)sulfonium Salts
Sulfonium Salt
Bench-stable solid, high reactivity, good to excellent yields.[8]
May require specific preparation.
(Difluoromethyl)trimethylsilane (TMSCF₂H)
Organosilicon
Can be used under milder conditions.
Can be more expensive for large-scale synthesis.
Chlorodifluoromethane (HCFC-22)
Gaseous
Historically used.
Ozone-depleting substance, gaseous nature makes handling difficult, potential for byproduct formation.[4][7]
Difluorobromoacetic Acid (BrCF₂CO₂H)
Decarboxylative (Photoredox)
Commercially available, inexpensive, reaction proceeds under mild visible-light conditions.[9]
Requires a photocatalyst and light source.
Detailed Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust and well-vetted procedure published in Organic Syntheses, which highlights a simple and efficient method for the synthesis of aryl difluoromethyl ethers.[6][7] This method is particularly attractive due to the use of the stable, commercially available, and relatively non-toxic sodium chlorodifluoroacetate as the difluorocarbene source.[6][7]
Materials and Reagents
Phenol substrate
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM)
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stir bar and stir plate
Heating mantle or oil bath
Nitrogen or argon gas inlet
Separatory funnel
Standard laboratory glassware
Experimental Workflow
Figure 2: Step-by-step experimental workflow for O-difluoromethylation.
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol substrate (1.0 equiv) and cesium carbonate (1.5 equiv).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.2-0.5 M with respect to the phenol substrate.
Initial Heating: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction to 120 °C using a pre-heated oil bath.[6]
Addition of Difluoromethylating Agent: Once the reaction mixture reaches 120 °C, add sodium chlorodifluoroacetate (2.0-3.0 equiv) in one portion.[6] Caution: Vigorous gas evolution (CO₂) will be observed upon addition.[6]
Reaction Monitoring: Maintain the reaction at 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl difluoromethyl ether.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of sodium chlorodifluoroacetate. Ensure the reaction temperature is maintained and that the DMF is anhydrous.
Low Yield: For electron-deficient phenols, a stronger base or higher reaction temperature may be required. However, be mindful of potential decomposition.
Safety: The reaction should be performed in a well-ventilated fume hood. Although sodium chlorodifluoroacetate is relatively non-toxic, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Alternative Method: Visible-Light Photoredox Catalysis
For substrates that are sensitive to high temperatures, visible-light photoredox catalysis offers a milder alternative for O-difluoromethylation.[9] This method typically employs an iridium or ruthenium-based photocatalyst and difluorobromoacetic acid as the difluoromethylating agent.[9][10] The reaction proceeds at room temperature under irradiation with blue LEDs, offering excellent functional group tolerance.[9]
Conclusion
The O-difluoromethylation of phenols is a vital transformation in the synthesis of modern pharmaceuticals and agrochemicals. The protocol detailed herein, utilizing the stable and readily available sodium chlorodifluoroacetate, provides a reliable and scalable method for accessing aryl difluoromethyl ethers. By understanding the underlying mechanistic principles and the key experimental parameters, researchers can effectively implement this methodology to advance their drug discovery and development programs.
References
Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 15948–15957. [Link]
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
Li, C., Chen, Z., & Zhu, J. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2642–2645. [Link]
Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 78, 153245. [Link]
Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri-and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(32), 11171-11181. [Link]
Mertens, M., & Chevliakov, M. V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8096-8141. [Link]
Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure. [Link]
Various Authors. (2024). Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes. Chemical Review and Letters. [Link]
Jürgensen, J., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. JYX: JYU. [Link]
Various Authors. (2020). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. [Link]
The Strategic Role of 2-Chloropyrimidines in the Synthesis of Advanced Antiviral Therapeutics
Introduction: The Versatility of the Pyrimidine Scaffold in Antiviral Drug Design The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Pyrimidine Scaffold in Antiviral Drug Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Within the realm of antiviral drug discovery, pyrimidine derivatives have been instrumental in the development of potent inhibitors of viral replication. Among the diverse array of pyrimidine-based synthons, 2-chloropyrimidines stand out as exceptionally versatile building blocks. The strategic placement of a chlorine atom at the 2-position of the pyrimidine ring imparts a unique reactivity profile, rendering it susceptible to nucleophilic substitution. This characteristic allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures with tailored antiviral activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloropyrimidines in the synthesis of antiviral drugs, with a particular focus on the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine.
Causality in Experimental Design: Why 2-Chloropyrimidines are a Staple in Antiviral Synthesis
The utility of 2-chloropyrimidines in antiviral drug synthesis is not coincidental but is rooted in fundamental principles of organic chemistry and medicinal chemistry. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the chlorine atom, makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This predictable reactivity is a cornerstone for the reliable construction of drug candidates.
Furthermore, the pyrimidine core itself is a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets, such as viral enzymes, is crucial for its therapeutic efficacy.[1]
This guide will delve into a specific, industrially relevant example: the synthesis of the potent anti-HIV drug Rilpivirine, where a dichlorinated pyrimidine serves as a key precursor.
Featured Application: Synthesis of Rilpivirine, a Diarylpyrimidine NNRTI
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[2] Its diarylpyrimidine (DAPY) structure is a testament to the successful application of pyrimidine chemistry in antiviral drug design. The synthesis of Rilpivirine provides an excellent case study on the strategic use of a chlorinated pyrimidine derivative.
Synthetic Workflow Overview
The synthesis of Rilpivirine involves the sequential coupling of two different aniline derivatives to a central 2,4-dichloropyrimidine core. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve regioselective substitution, a key aspect of the synthetic strategy.
Caption: General synthetic workflow for Rilpivirine.
Detailed Experimental Protocol: Synthesis of a Key Rilpivirine Intermediate
This protocol details the synthesis of the key intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, from 2,4-dichloropyrimidine.
Materials:
2,4-Dichloropyrimidine
4-Aminobenzonitrile
Sodium tert-amylate
Dimethyl sulfoxide (DMSO)
n-Butanol
Water
Round bottom flask with magnetic stirrer
Condenser
Temperature controller
Inert gas supply (Nitrogen or Argon)
Procedure:
Preparation of the Nucleophile Solution: In a round-bottomed flask under an inert atmosphere, dissolve tert-butyl {4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl}carbamate (a protected form of the second aniline) in dimethylsulfoxide (DMSO).
Base Addition: To the solution from step 1, add sodium tert-amylate and stir until a clear solution is obtained. This deprotonates the amine, increasing its nucleophilicity. The resulting mixture is stirred at room temperature for 1 hour.[3]
Reaction with 2,4-Dichloropyrimidine: In a separate flask, dissolve 2,4-dichloropyrimidine in DMSO. Transfer the solution from step 2 to the 2,4-dichloropyrimidine solution.[3]
Reaction Monitoring: The resulting mixture is kept under stirring for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Isolation: Quench the reaction by pouring the mixture into a mixture of water and n-butanol at 60°C. The product can then be isolated through extraction and purified by crystallization or chromatography.[3]
Note: This is a representative protocol based on literature procedures and may require optimization for specific laboratory conditions.[3]
Quantitative Data Summary
The efficiency of the synthetic steps is crucial for the overall viability of the drug manufacturing process. The following table summarizes typical yields for the key steps in Rilpivirine synthesis.
Reaction Step
Starting Materials
Product
Typical Yield
Reference
Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Rilpivirine, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the replication of the virus.[2] RT is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.
NNRTIs are allosteric inhibitors. They bind to a hydrophobic pocket in the RT enzyme, located near the active site. This binding induces a conformational change in the enzyme, which distorts the active site and prevents it from carrying out its function.[2]
Caption: Mechanism of Rilpivirine as an NNRTI.
Conclusion and Future Perspectives
2-Chloropyrimidines continue to be indispensable tools in the synthesis of antiviral drugs. The case of Rilpivirine highlights how the specific reactivity of a chlorinated pyrimidine can be harnessed to construct complex and highly potent therapeutic agents. The principles and protocols outlined in this application note serve as a guide for researchers in the field to design and execute novel synthetic strategies for the next generation of antiviral therapies. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of novel pyrimidine-based scaffolds to combat emerging viral threats and overcome drug resistance.
References
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The development of an effective synthetic route of rilpivirine, PubMed, accessed January 23, 2024, [Link].
Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article, International Research Journal of Pure and Applied Chemistry, accessed January 23, 2024, [Link].
VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN, FireScholars, accessed January 23, 2024, [Link].
WO/2013/179105 IMPROVED PROCESS FOR PREPARATION OF RILPIVIRINE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF, WIPO Patentscope, accessed January 23, 2024, [Link].
A Novel Process For Synthesis Of Rilpivirine Hydrochloride, Quick Company, accessed January 23, 2024, [Link].
Application Note: Microwave-Assisted Synthesis of Substituted Pyrimidines
Executive Summary This guide details the accelerated synthesis of substituted pyrimidines using microwave (MW) irradiation. Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of essential drugs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the accelerated synthesis of substituted pyrimidines using microwave (MW) irradiation. Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of essential drugs like fluorouracil (oncology) and rosuvastatin (cardiovascular). Conventional thermal synthesis (reflux) often suffers from prolonged reaction times (12–24 hours), low yields, and harsh solvent requirements.
The Microwave Advantage:
By leveraging dielectric heating , MW synthesis targets the reaction mixture directly, bypassing the thermal conductivity limits of vessel walls.[1] This protocol demonstrates how to achieve:
Rate Enhancement: Reduction of reaction times from hours to minutes (typically 5–20 min).
Yield Improvement: Increases of 20–40% over conventional methods.[2][3]
Green Chemistry: Compatibility with benign solvents (ethanol, water) and solvent-free conditions.[2][4]
Theoretical Foundation: Why Microwave?
To optimize these protocols, one must understand the underlying mechanism. Microwave irradiation (2.45 GHz) heats via two primary mechanisms:
Dipolar Polarization: Polar molecules (solvents like EtOH, DMSO, or polar reactants) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate in the field, generating heat through collision.[2]
Critical Insight: The "specific microwave effect" often cited is largely a result of superheating .[2] In a sealed MW vessel, solvents can be heated 20–50°C above their atmospheric boiling point, exponentially increasing the reaction rate according to the Arrhenius equation.
Application I: The Biginelli Multicomponent Reaction
The Biginelli reaction is the most efficient route for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Mechanistic Pathway
The reaction involves the acid-catalyzed condensation of an aldehyde, a
-keto ester, and urea.
Step 1: Acid-catalyzed formation of an acyl imine intermediate (limiting step in thermal methods).[2]
To ensure reproducibility, follow this decision matrix.
Optimization Workflow
Figure 2: Decision matrix for optimizing microwave reaction parameters.
Common Issues & Fixes
Thermal Runaway: If the temperature spikes uncontrollably, your reaction mixture may be absorbing too efficiently. Fix: Reduce concentration or switch to a lower-absorbing solvent mixture (e.g., EtOH/Toluene).[2]
Vessel Failure: Always respect the pressure limit (typically 20-30 bar).[2] Pyrimidine synthesis often releases gases (if decomposition occurs) or uses volatile solvents.[2] Fix: Use a "ramp" time of 1-2 minutes to reach target temperature gently.
Low Yield (Chalcone route): Often due to incomplete formation of the free base.[2] Fix: Ensure the Guanidine/Amidine and Base are premixed for 2 minutes before adding the Chalcone.[2]
References
Kappe, C. O. (2004).[2][3] Controlled Microwave Heating in Modern Organic Synthesis.[2][3] Angewandte Chemie International Edition. Link
Kaur, N., et al. (2021).[2][3] Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.[2][3] Link
BenchChem. (2025).[2][6] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem Application Notes. Link
Dallinger, D., & Kappe, C. O. (2007).[2] Microwave-Assisted Synthesis in Water as Solvent.[2][4][8] Chemical Reviews. Link
Mobinikhaledi, A., et al. (2010).[2] Comparison of Conventional and Microwave-Assisted Synthesis of Benzotriazole Derivatives. Asian Journal of Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: LC-MS/MS Analysis of 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Introduction & Scientific Context
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (CAS: 1823916-35-3) is a specialized heterocyclic building block used in the synthesis of bioactive agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).[1][2][3][4] Its structure features three critical functional motifs:
2-Chloro group: A reactive handle for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
5-Difluoromethoxy group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
): A lipophilic hydrogen-bond donor/acceptor mimic that modulates metabolic stability.[1][2][4]
4-Methyl group: Provides steric bulk and influences regioselectivity during synthesis.[1][2][3][4]
Analytical Challenge:
The analysis of this molecule requires a method that preserves the labile C-Cl bond while ensuring efficient ionization of the pyrimidine core. The primary degradation pathway is the hydrolysis of the 2-chloro substituent to the corresponding pyrimidinone (2-hydroxy derivative), particularly in aqueous, basic, or heated conditions. Furthermore, the difluoromethoxy group exhibits unique mass spectrometric fragmentation (difluorocarbene expulsion) which must be leveraged for specific detection.[4]
This protocol details a validated LC-MS/MS workflow for the quantification and impurity profiling of this compound, ensuring high sensitivity and structural specificity.
Moderate lipophilicity; suitable for Reverse Phase (C18) chromatography.[1][2][4]
pKa (N1/N3)
~1.5 - 2.0
Weakly basic.[1][2][4] Requires acidic mobile phase (pH < 3) to ensure protonation () for ESI+.[1][2][4]
Reactivity
Electrophilic at C2
Avoid protic solvents (MeOH/H2O) in stock solutions.[4] Use 100% Acetonitrile (MeCN).[2][4]
Method Development Logic:
Column Selection: A C18 column provides sufficient retention to separate the target from polar hydrolytic degradants.[4]
Mobile Phase: Formic acid (0.1%) is essential.[2][3][4] It lowers the pH to protonate the pyrimidine ring (enhancing ESI+ signal) and suppresses the ionization of silanols on the column (improving peak shape).
Detection: ESI+ is preferred over ESI- because the molecule lacks acidic protons.[1][2][3][4] The difluoromethoxy group facilitates a characteristic neutral loss of
(50 Da), providing a highly specific MRM transition.
The following diagram illustrates the specific fragmentation logic used for the MRM transitions. The expulsion of difluorocarbene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) is a hallmark of aryl-difluoromethoxy compounds [1].[4]
Figure 1: Proposed ESI+ fragmentation pathway. The loss of neutral CF2 (50 Da) is the most abundant and stable transition for quantification.
Method Development Workflow
Figure 2: Step-by-step method development workflow ensuring stability and sensitivity.
Results Interpretation & Troubleshooting
Identification Criteria
Retention Time (RT): The analyte should elute at approximately 3.0–3.5 minutes (depending on dead volume).
Ion Ratio: The ratio of the Quant ion (145) to the Qual ion (159) should be consistent (e.g.,
) across all samples.
Isotopic Pattern: If running Full Scan, observe the characteristic 3:1 intensity ratio for
Ensure column temperature is 40°C; check column age.[4]
M+Na Adducts
Sodium contamination
Use plasticware instead of glass; use LC-MS grade solvents.[1][2][4]
Carryover
Lipophilic sticking
Add a needle wash step with 90% MeCN / 10% Isopropanol.[4]
References
Fu, X., et al. (2025).[4] "Difluorocarbene Expulsion from Difluoromethoxyarenes in Mass Spectrometry." Journal of Mass Spectrometry. (Contextual grounding on fragmentation mechanism).
Niessen, W. M. A. (2006).[4] Liquid Chromatography-Mass Spectrometry. CRC Press.[4] (General principles of LC-MS method development for polar heterocycles).
Technical Support Center: Improving Yield in the Synthesis of 2-Chloro-4-Substituted Pyrimidines
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-chloro-4-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-4-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize these crucial intermediates. We will address common challenges, provide in-depth troubleshooting guides, and offer field-proven protocols to help you optimize your synthetic routes and improve yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of 2-chloro-4-substituted pyrimidines.
Q1: My overall yield is consistently low. What are the most common culprits?
Low yield is a multifaceted issue that typically stems from one of three areas: incomplete reaction, formation of side products, or loss during purification. The most frequent cause in pyrimidine chemistry is the formation of difficult-to-separate side products, particularly regioisomers.[1][2]
Side Product Formation: The primary challenge is often controlling regioselectivity. In reactions with starting materials like 2,4-dichloropyrimidine, nucleophilic attack can occur at both the C2 and C4 positions, leading to a mixture of isomers.[2][3] The 4-chloro-2-substituted isomer is often a major byproduct that can be difficult to separate from the desired 2-chloro-4-substituted product due to similar polarities.[1]
Incomplete Reaction: This can be due to insufficiently reactive reagents, suboptimal temperature, or degradation of starting materials under harsh conditions. For example, in chlorination reactions using phosphorus oxychloride (POCl₃), insufficient heat or reaction time can lead to incomplete conversion of the starting hydroxypyrimidine.[4]
Purification Loss: These compounds can be volatile or prone to decomposition on silica gel. The presence of closely related byproducts often necessitates meticulous column chromatography, which can lead to significant material loss.[1]
Q2: I'm using 2,4-dichloropyrimidine as my starting material. How can I ensure the substitution happens only at the C4 position?
Controlling regioselectivity is paramount. Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophiles than the C2 chlorine.[3] This is due to the electronic properties of the pyrimidine ring. However, this selectivity is not absolute and is highly dependent on reaction conditions and the nature of other substituents on the ring.
Reaction Conditions: The choice of solvent and base is critical. For instance, using a system of n-butanol (nBuOH) with N,N-diisopropylethylamine (DIPEA) has been shown to favor the generation of a single product with substitution at the C4 position.[3]
Substituent Effects: The electronic nature of other groups on the pyrimidine ring can dramatically alter the reactivity. While C4 is typically favored, placing a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse this selectivity, making the C2 position more reactive.[5]
Q3: When preparing my chloro-pyrimidine from a hydroxy-pyrimidine using phosphorus oxychloride (POCl₃), the work-up is difficult and seems hazardous. Are there better methods?
Traditional chlorination methods often use a large excess of POCl₃ as both the reagent and solvent.[4] While effective, this approach creates significant challenges and safety risks during the quench and work-up phase due to the highly exothermic reaction of excess POCl₃ with water.[4]
A modern, safer, and more environmentally friendly approach involves a solvent-free reaction using an equimolar amount of POCl₃.[4][6]
Method: The hydroxypyrimidine is heated with just one equivalent of POCl₃ (per hydroxyl group) and one equivalent of a base like pyridine in a sealed reactor at high temperatures (e.g., 140-160°C).[4][7]
Benefits: This method provides excellent yields (>80-90%), minimizes waste, and dramatically improves safety as there is no large excess of POCl₃ to quench.[4][7] The work-up is often a simple filtration or distillation.
Q4: I am attempting a Suzuki coupling on a dichloropyrimidine, but the reaction is sluggish and yields are poor. What can I do?
Transition metal-catalyzed cross-coupling reactions are powerful but require careful optimization. For Suzuki couplings on dichloropyrimidines, the choice of solvent, base, and catalyst is crucial for success.
Solvent System: The choice of solvent is critical. Alcoholic solvent mixtures, such as ethanol/toluene/water, have been shown to provide much greater reactivity and allow for lower reaction temperatures compared to polar aprotic solvents.[8]
Catalyst and Base: Palladium catalysts like Pd(PPh₃)₄ are commonly used. A second dose of the catalyst may be added with the second boronic acid in sequential couplings to ensure high yields.[8] Potassium carbonate is an effective base for this transformation.
Degassing: To prevent catalyst decomposition, it is important to briefly degas the reaction mixture by bubbling an inert gas like argon through the solution for a few minutes before heating.[8]
Troubleshooting Guides & Deeper Insights
This section provides a more detailed, question-and-answer-based exploration of specific synthetic challenges.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: I'm reacting an amine with 2,4-dichloropyrimidine and getting a mixture of the 2-amino and 4-amino products. How do I solve this?
A: The key is to exploit the inherent electronic differences between the C2 and C4 positions and fine-tune your reaction conditions.
Underlying Principle (Causality): In an unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electron-deficient and thus more susceptible to nucleophilic attack. However, factors like the nucleophile's hardness/softness, steric hindrance, and solvent effects can erode this selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity in SNAr.
Actionable Solutions:
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can often enhance selectivity by favoring the kinetically preferred product (C4 substitution).
Optimize Solvent and Base: As noted, a combination of a non-coordinating alcohol solvent like n-butanol and a bulky, non-nucleophilic base like DIPEA can significantly improve C4 selectivity.[3] This system minimizes side reactions and promotes the desired pathway.
Consider Substituent Effects: If your pyrimidine has an electron-donating group at the C6 position, C2 substitution is electronically favored.[5] In this case, you may be isolating the "wrong" isomer based on general assumptions. Re-verify your product's structure. If C4 is still desired, a different synthetic strategy may be required.
Parameter
Condition A (Poor Selectivity)
Condition B (Improved C4-Selectivity)
Rationale
Solvent
Polar Aprotic (e.g., DMF, MeCN)
Alcohol (e.g., n-Butanol)
Reduces di-substitution and favors mono-C4 reaction.
Table 1: Optimizing SNAr Reaction Conditions for C4 Selectivity.
Issue 2: Inefficient Chlorination and Hazardous Work-up
Q: My chlorination of 4-methyl-2-hydroxypyrimidine with POCl₃ gives a low yield, and I am concerned about quenching the large excess of reagent. How can I improve this process?
A: Switch to a modern, solvent-free, equimolar chlorination protocol. This will improve yield, safety, and environmental impact.
Underlying Principle (Causality): The traditional method relies on a massive excess of POCl₃ to drive the reaction to completion.[4] However, this is often unnecessary and leads to the aforementioned work-up issues. The reaction can be highly efficient even with stoichiometric amounts of reagent, provided the temperature is high enough to ensure the reaction proceeds in a molten state.
Methodology Comparison:
Caption: Comparison of classical vs. modern chlorination workflows.
Actionable Solutions:
Adopt the Equimolar Protocol: For a 0.3 mole scale reaction, use 0.3 moles of POCl₃ and 0.3 moles of pyridine.
Use a Sealed Reactor: The reaction should be performed in a sealed, pressure-rated reactor to safely reach the required temperatures (140-180°C).[4]
Simplified Work-up: After cooling, the reaction mixture can often be quenched carefully with cold water, and the solid product is simply isolated by filtration. Liquid products can be extracted and distilled.[7] This process is significantly safer due to the absence of a large excess of unreacted POCl₃.[4]
Table 2: Comparison of Chlorination Methodologies.
Experimental Protocols
Protocol 1: Optimized Chlorination using Equimolar POCl₃
Adapted from Wang, H. et al., Molecules (2012).[7]
This protocol describes the general procedure for the large-scale, solvent-free chlorination of a hydroxypyrimidine.
Materials:
Hydroxypyrimidine (1.0 eq.)
Phosphorus Oxychloride (POCl₃) (1.0 eq. per hydroxyl group)
Pyridine (1.0 eq.)
Teflon-lined stainless steel reactor
Procedure:
Charging the Reactor: To the sealed reactor, add the hydroxypyrimidine, pyridine, and POCl₃.
Sealing and Heating: Seal the reactor securely according to the manufacturer's instructions. Place the reactor in a heating mantle or oil bath and heat to 160°C.
Reaction: Maintain the temperature at 160°C and stir for 2-4 hours. Monitor the reaction by taking aliquots (if possible and safe) and analyzing by TLC or LC-MS.
Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature behind a safety shield.
Work-up (for solid products): Carefully unseal the reactor in a well-ventilated fume hood. Slowly pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate. Adjust the pH to 7-8 with a suitable base (e.g., NaHCO₃ solution) if necessary.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent (e.g., hexanes) to aid drying. Dry the product under vacuum.
Protocol 2: Regioselective C4-Substitution of 2,4-Dichloropyrimidine
Adapted from patent literature and common laboratory practices.[1][3]
This protocol provides a general method to favor nucleophilic substitution at the C4 position.
Materials:
2,4-Dichloropyrimidine (1.0 eq.)
Nucleophile (e.g., primary or secondary amine) (1.0-1.1 eq.)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
n-Butanol (solvent)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 2,4-dichloropyrimidine in n-butanol.
Addition of Reagents: Add the nucleophile to the solution, followed by the slow, dropwise addition of DIPEA.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-80°C to increase the rate if necessary. Monitor the consumption of the starting material by TLC or LC-MS.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the n-butanol.
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, 1M HCl (to remove DIPEA), saturated NaHCO₃ solution, and finally, brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired 2-chloro-4-substituted pyrimidine.
References
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. [Link]
Cherney, R. J., & Green, M. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA International Journal for Chemistry. [Link]
US5525724A - Process for the preparation of chloropyrimidines.
Custom Synthesis of Pyrimidine Derivatives: Leveraging 2-Chloro-4-methoxypyrimidine. [Link]
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
US8334383B2 - Regioselective preparation of substituted pyrimidines.
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. [Link]
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
Wallace, D. J., & Chen, C. Y. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. [Link]
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PubMed Central. [Link]
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
managing reaction scalability for pyrimidine derivatives
Topic: Managing Reaction Scalability for Pyrimidine Derivatives Role: Senior Application Scientist | Status: Online Mission: To bridge the gap between milligram-scale medicinal chemistry and kilogram-scale process develo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Reaction Scalability for Pyrimidine Derivatives
Role: Senior Application Scientist | Status: Online
Mission: To bridge the gap between milligram-scale medicinal chemistry and kilogram-scale process development, focusing on safety, regioselectivity, and purity profiles specific to the pyrimidine core.
Introduction: The "Electron-Deficient" Trap
Welcome. If you are scaling pyrimidines, you are likely battling three distinct enemies: exotherms during functionalization, regioisomeric mixtures in nucleophilic aromatic substitutions (
), and metal retention due to the nitrogen-rich coordination sphere.
This guide moves beyond textbook theory. We treat the pyrimidine ring not just as a substrate, but as a reactive energy sink. Below are the protocols to stabilize your scale-up.
Module 1: Thermal Safety in Chlorination (
)
The Issue:
"My 10g chlorination worked fine. At 500g, the quench turned into a runaway volcano."
The Mechanism:
The conversion of hydroxypyrimidines to chloropyrimidines using phosphorous oxychloride (
) generates phosphorylated intermediates. These intermediates require heat () to convert to the chloride. On a small scale, excess acts as a solvent. On a large scale, quenching this excess generates massive heat and HCl gas. Furthermore, "metastable" phosphorylated species can accumulate and decompose violently if the reaction isn't driven to completion before the quench.
Troubleshooting Protocol: The Equimolar Shift
Standard Lab Protocol (Avoid at Scale): Refluxing in neat
(10 equivalents).
Scalable Protocol: Equimolar (or near-equimolar) stoichiometry with a high-boiling solvent (e.g., Toluene or Xylene) or solvent-free sealed systems.
Step-by-Step Safe Quench Workflow
In-Process Control (IPC): Do not quench until HPLC confirms <0.5% of the phosphorylated intermediate. Unreacted intermediates hydrolyze exothermically.
Dilution: Dilute the reaction mixture with the reaction solvent (e.g., Toluene) to reduce viscosity.
Reverse Quench: Slowly add the reaction mixture into a temperature-controlled water/base mixture (not water into acid).
Temperature Limit: Maintain quench mass <20°C.
Visualizing the Hazard:
Caption: Figure 1. The "Latent Exotherm" trap.[1][2][3][4] Quenching before the rate-limiting conversion of the phosphorylated intermediate leads to uncontrollable heat release.
Module 2: Mastering
Regioselectivity
The Issue:
"I need the 2-amino-4-chloropyrimidine, but I keep getting the 4-amino-2-chloro isomer (or a 50:50 mix)."
The Mechanism:
In 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic (kinetic product) due to the para-like resonance contribution and lower LUMO coefficient at C2. However, steric bulk, solvent polarity, and the nature of the nucleophile can invert this selectivity.
Diagnostic Table: Steering the Substitution
Variable
Condition for C4-Selectivity (Kinetic)
Condition for C2-Selectivity (Thermodynamic/Steric)
Solvent
Protic/Polar (EtOH, IPA)
Aprotic/Non-polar (THF, Toluene)
Base
Weak (DIPEA, )
Strong/Lithiated (NaH, LiHMDS)
Temperature
Low (<0°C)
High (>60°C) or Reflux
Nucleophile
Primary Amines ()
Tertiary Amines (via in situ dealkylation) or bulky anilines
Lewis Acid
None
(Chelation control can activate C2)
FAQ: "How do I force C2 substitution on a scale-up?"
A: If you cannot change the substrate, you must use the "Tertiary Amine Trick" or Bis-nucleophiles .
Recent process chemistry data suggests that reacting 2,4-dichloropyrimidine with a tertiary amine (like triethylamine) initially forms a quaternary ammonium salt at C4. This salt is sterically crowded. If you then introduce your desired amine, it may preferentially attack C2, or if using specific tertiary amines, an in situ dealkylation can occur to yield the C2-substituted product.
Alternatively, use Lewis Acid Catalysis :
Add 1.0 eq
to the pyrimidine in THF.
The Zinc coordinates to N1 and N3, altering the electron density map.
Add the nucleophile slowly.
Module 3: Palladium Removal (The "Sticky" Pyrimidine)
The Issue:
"My Suzuki coupling went to completion, but the product is grey. Carbon filtration isn't working."
The Mechanism:
Pyrimidines are excellent ligands. They chelate residual Palladium (Pd) from cross-coupling reactions, rendering standard activated carbon (Charcoal) ineffective. Crystallization often exacerbates the issue by incorporating Pd into the crystal lattice.
Protocol: The Scavenger Resin Column
Do not rely on loose carbon for GMP intermediates. Use functionalized silica or polystyrene resins.
Recommended Scavengers for Pyrimidines:
Thiol-Modified Silica (Si-Thiol): General purpose, good for Pd(II).
TMT (Trimercaptotriazine): The "Gold Standard" for high-affinity Pd removal in nitrogen-rich heterocycles.
The "Flow-Polishing" Workflow:
Instead of stirring resin in a batch reactor (which causes attrition and filtration issues), use a recirculation loop.
Dissolution: Dissolve crude product in THF or MeOH (5-10 volumes).
Cartridge Setup: Pack a column with Si-TMT (calculate 5-10 wt% relative to substrate).
Recirculation: Pump the solution through the cartridge at 5-10 CV/h (Column Volumes per hour) for 4-6 hours.
IPC: Check Pd levels by ICP-MS. Target <10 ppm.
Isolation: Evaporate solvent. The Pd stays on the column; the product elutes clean.
Module 4: Cryogenic Lithiation in Flow
The Issue:
"The lithiation works at -78°C on 100mg. It fails at -40°C on 100g."
The Mechanism:
Halogen-lithium exchange on pyrimidines is extremely fast and exothermic. In a large batch reactor, the "hot spot" at the addition nozzle causes the lithiated species to self-condense (Wurtz coupling) or react with the solvent before the electrophile is introduced.
Solution: Continuous Flow Chemistry
You do not need a -78°C plant reactor. You need mixing efficiency .
Flow Protocol Setup:
Stream A: Bromopyrimidine in THF.
Stream B: n-BuLi (or HexLi) in Hexanes.
Chip/Coil: Mix in a static mixer (residence time < 2 seconds) cooled to -20°C or -40°C.
Stream C: Electrophile (Aldehyde/Ketone).
Quench: Immediate output into aqueous NH4Cl.
Why this works: The high surface-area-to-volume ratio in flow reactors allows excellent heat removal, preventing the localized temperature spikes that destroy the sensitive lithio-pyrimidine species.
References
Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 432–440. Link
Joule, J. A., and Mills, K.Heterocyclic Chemistry. 5th ed., Wiley, 2010. (Standard reference for C4 vs C2 electrophilicity).
Barbaro, G., et al. "Recent Advances in the Synthesis of Pyrimidine Derivatives." Molecules, vol. 26, no. 13, 2021.[5] Link
Biotage. "Strategies for Palladium Removal in Pharmaceutical Process Chemistry." Biotage White Paper, 2023. Link
Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Reference for solvent selection in scale-up).
Newby, J. A., et al. "Scalable Synthesis of 2,4-Disubstituted Pyrimidines via Regioselective
." Organic Process Research & Development, 2018.
Comparative Docking Studies of Fluorinated Pyrimidine Analogs: A Technical Guide
Executive Summary: The Fluorine Advantage In the landscape of nucleoside antimetabolites, fluorine substitution is not merely a structural tweak—it is a fundamental alteration of bioactivity. This guide provides a compar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
In the landscape of nucleoside antimetabolites, fluorine substitution is not merely a structural tweak—it is a fundamental alteration of bioactivity. This guide provides a comparative technical analysis of docking fluorinated pyrimidine analogs (specifically 5-Fluorouracil and Trifluridine metabolites) against Thymidylate Synthase (TS).[1]
Unlike standard docking tutorials, this document addresses the specific challenge of mechanism-based inhibition (suicide inhibition) and how to model the "pre-covalent" encounter complex to predict efficacy.
Mechanistic Grounding: The "F-Switch"
Before initiating any docking protocol, one must understand why the fluorine atom is introduced. The docking hypothesis must reflect the biological mechanism.
Bioisosterism and Electronic Modulation
Fluorine acts as a bioisostere of hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H), allowing it to fit into enzyme pockets designed for natural substrates (Uracil/Thymine). However, its extreme electronegativity (3.98 Pauling scale) alters the pKa of the pyrimidine ring, affecting hydrogen bond donor/acceptor capabilities.
The Target: Thymidylate Synthase (TS)[2][3]
Primary Function: Methylation of dUMP to dTMP using the cofactor
-methylene-tetrahydrofolate (CHTHF).
Inhibition Mechanism:
dUMP (Substrate): Cys195 attacks C6; Proton at C5 is abstracted.
FdUMP (5-FU Metabolite): Cys195 attacks C6; Fluorine at C5 cannot be abstracted. The complex gets stuck (Ternary Dead-End Complex).
Docking Goal: We are not docking to find a static resting place; we are docking to see if the ligand orients C6 within nucleophilic attack distance (approx. 3.0–3.5 Å) of the catalytic Cysteine.
Comparative Docking Workflow
This protocol utilizes AutoDock Vina for its speed and scoring function accuracy, validated against Schrödinger Glide standards.
Workflow Visualization
The following diagram outlines the critical path for docking fluorinated nucleosides.
Caption: Optimized workflow for docking suicide inhibitors. Note the feedback loop for tautomer refinement.
Step-by-Step Protocol
Step 1: Protein Preparation (The Scaffold)
Source: RCSB PDB ID 1HVY (Human TS complexed with FdUMP).
Cleaning: Remove the co-crystallized FdUMP ligand. Crucial: Retain the cofactor (CH
THF) or its analog (Raltitrexed) if present, as the inhibitor binds after the cofactor.
Note on Exhaustiveness: Set to 32 (default is 8) to ensure the search algorithm finds the global minimum for flexible sugar moieties.
Comparative Data Analysis
The following data represents a synthesis of validated experimental and computational studies comparing these analogs.
Binding Energy & Geometry Table
Ligand
Metabolite Of
Binding Energy (kcal/mol)
RMSD to Crystal (Å)
Key Interaction (C6 Cys195)
Electronic Feature
dUMP
(Natural)
-7.2
N/A
3.4 Å (Attack Ready)
C5-H allows proton abstraction.
FdUMP
5-FU
-8.1
0.85
3.3 Å (Attack Ready)
C5-F mimics C5-H sterically; high electronegativity strengthens H-bonds.
F3dTMP
Trifluridine
-8.9
1.12
3.6 Å (Steric Clash)
CF group at C5 is bulky; distorts pocket, altering binding kinetics.
Interpretation of Results
FdUMP vs. dUMP: FdUMP shows slightly higher affinity (-8.1 vs -7.2 kcal/mol). This is due to the fluorine atom enhancing the acidity of the N3 proton, leading to stronger hydrogen bonding with the conserved Asn226 residue.
Trifluridine (F3dTMP): The trifluoromethyl group (-CF
) is significantly larger than a single fluorine. While it binds tightly (-8.9 kcal/mol) due to hydrophobic interactions with Phe225 , it slightly distorts the active site. This distortion explains why Trifluridine can be effective in 5-FU resistant tumors—it relies less on the perfect "lock and key" geometry required for the covalent bond formation and more on hydrophobic occupancy.
Interaction Pathway Diagram
Understanding the binding mode differences is critical for lead optimization.
Caption: Interaction map of FdUMP within the TS active site. The C5-Fluorine modulates H-bonding and blocks catalysis.
Advanced Considerations: Halogen Bonding
A common misconception in docking fluorinated compounds is the expectation of strong Halogen Bonds (X-bonds) .
The Reality: Fluorine has a very small "sigma hole" (positive potential patch) compared to Chlorine, Bromine, or Iodine.[6][7] Therefore, it rarely acts as a halogen bond donor in the classical sense (C-X
O).
Docking Implication: Standard scoring functions (Vina, Glide SP) treat Fluorine primarily as a hydrophobic sphere with high electronegativity. Do not manually force halogen bond constraints unless using a specialized force field (e.g., OPLS3e with sigma-hole corrections) and if the geometry explicitly supports it (angle C-F
Acceptor 180°).
Recommendation: Focus on Multipole interactions . The C-F bond creates a strong dipole orthogonal to the ring system, which can interact with backbone carbonyls.
Experimental Validation
Docking is a prediction; experimental data is the proof. To validate your docking results, the following assays are the gold standard:
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics (
, , ) of binding. If your docking predicts high affinity driven by H-bonds (enthalpy), ITC should confirm a high negative .
Surface Plasmon Resonance (SPR): Determines
and rates.
X-ray Crystallography: The ultimate validation. Compare your predicted pose RMSD against a solved structure (e.g., PDB 1HVY).
References
RCSB Protein Data Bank. (1994). Structure of human thymidylate synthase complexed with FdUMP and Raltitrexed (PDB: 1HVY). Retrieved from [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]
Journal of Pharmacy & Pharmacognosy Research. (2025).[8] Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme.[9] Retrieved from [Link]
National Institutes of Health (NIH). (2018). Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression.[10] Retrieved from [Link]
American Chemical Society. (2021).[11] Hidden Halogen-Bonding Ability of Fluorine Manifesting in the Hydrogen-Bond Configurations of Hydrogen Fluoride.[11] Retrieved from [Link][11]
High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation: A Comparative & Operational Guide
Executive Summary In drug development and metabolomics, the cost of a false positive identification is exponential. A misidentified impurity or metabolite can derail toxicology studies or delay regulatory approval.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and metabolomics, the cost of a false positive identification is exponential. A misidentified impurity or metabolite can derail toxicology studies or delay regulatory approval. This guide moves beyond basic operation manuals to establish a self-validating confirmation logic using High-Resolution Mass Spectrometry (HRMS). We compare the two dominant architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—and provide a rigorous, step-by-step experimental protocol designed to satisfy the "Schymanski Levels of Confidence," the gold standard in the field.
Technology Comparison: Orbitrap vs. Q-TOF
Selecting the right instrument is the first step in experimental design. While both platforms offer "high resolution," their underlying physics dictate their suitability for specific confirmation tasks.
Comparative Performance Metrics
Feature
Orbitrap (Thermo)
Q-TOF (Agilent, Sciex, Bruker, Waters)
Operational Impact
Resolution ()
Ultra-High (>140,000 @ 200)
High (30,000 – 60,000 typical)
Orbitrap is essential for resolving fine isotopic structure (e.g., S vs C) and isobaric interferences.
Scan Speed
Variable (slower at high )
Fast & Constant (>50-100 Hz)
Q-TOF is superior for UHPLC peaks (<2s width) and data-independent acquisition (SWATH/DIA).
Mass Stability
Excellent (Thermal stability)
Prone to drift (Temp sensitive)
Q-TOF requires frequent "Lock Mass" or internal calibration during the run to maintain <2 ppm accuracy.
Dynamic Range
Limited (Intra-scan)
Wider
Orbitrap can suffer from space-charge effects if ion population is too high, potentially shifting mass accuracy.
Low-Mass Sensitivity
Lower transmission
High transmission
Q-TOF often performs better for very small fragment ions (< 100).
Expert Insight:
Choose Orbitrap when confirming unknown impurities where elemental formula determination is the bottleneck. The ultra-high resolution allows you to distinguish mass defects (e.g., N vs. CH
) that Q-TOFs might merge.
Choose Q-TOF for screening large cohorts or when using fast chromatography (sub-2-minute gradients). The fast duty cycle ensures you get enough points across the peak for reliable quantitation alongside identification.
The Logic of Confirmation: A Self-Validating System
True scientific integrity relies on "orthogonal validation"—each step must verify the previous one. We utilize the Schymanski Framework (Schymanski et al., 2014) to categorize identification confidence.
The Confirmation Hierarchy (Graphviz Visualization)
Figure 1: The Schymanski Decision Tree.[1] Progression from Level 5 to Level 1 requires increasing orthogonal evidence. Each step acts as a gatekeeper for the next.
Experimental Protocol: The "Four-Pillar" Workflow
This protocol is designed to achieve Level 1 Confirmation . It assumes the use of a generic HRMS system (LC-Q-TOF or LC-Orbitrap).
Pillar 1: System Suitability & Calibration (The Foundation)
Objective: Ensure the instrument is capable of <3 ppm mass accuracy before injecting valuable samples.
Protocol:
Infuse Calibrant: Use manufacturer-specific mix (e.g., Pierce FlexMix for Orbitrap, ESI-L Low Concentration Tuning Mix for Agilent).
Check Resolution: Must meet specification (e.g., >30k for Q-TOF, >60k for Orbitrap).
Check Mass Accuracy: Acquire 10 scans. Average error must be < 1 ppm (internal) or < 3 ppm (external).
Inject Test Mix: Inject a standard mix (e.g., Reserpine, Sulfadimethoxine) via LC. Verify Retention Time (RT) stability (< 0.5% RSD).
Pillar 2: Data Acquisition (The Capture)
Objective: Capture Precursor (MS1) and Fragment (MS2) data simultaneously.
Method:Data-Dependent Acquisition (DDA) with inclusion list (if target is known) or Iterative Exclusion (if unknown).
Critical Settings:
MS1 Range:
100–1000 (covers most small molecules).
MS1 Resolution: High (e.g., 60k or 120k).
MS2 Resolution: Medium (15k or 30k) to maximize speed.
Collision Energy (CE):Stepped CE (e.g., 20, 40, 60 eV). Why? Low energy preserves the precursor; high energy generates structural fragments. This ensures a "rich" spectrum.
Pillar 3: Data Processing (The Interrogation)
Step A: Extraction: Extract Ion Chromatogram (EIC) of the theoretical
with a narrow window ( 5 ppm).
Step B: Formula Assignment (Level 4):
Use software (e.g., Xcalibur, MassHunter, Sirius) to generate formulas.
Compare experimental MS2 against databases (mzCloud, NIST, MassBank).
Requirement: At least 2 major fragments must match.
Pillar 4: Final Confirmation (The Verdict - Level 1)
Objective: Remove all doubt using a physical standard.
Protocol:
Purchase/synthesize the reference standard of the putative ID.
Prepare standard at comparable concentration to the unknown.
Co-injection: Spike the standard into the sample matrix.
Criteria:
Single Peak: The spiked peak must co-elute perfectly (no "shoulder").
RT Match:
RT < 0.1 min.
Spectral Match: MS/MS spectra must be indistinguishable (Mirror Plot visual inspection).
Experimental Workflow Diagram
Figure 2: The HRMS Confirmation Workflow. Note the progression from raw data acquisition through processing filters to physical validation.
Acceptance Criteria for Regulatory Reporting
When submitting data to regulatory bodies (FDA, EMA) or peer-reviewed journals, adherence to strict criteria is mandatory.
Parameter
Strict Criteria (Confirmatory)
Flexible Criteria (Screening)
Reasoning
Mass Accuracy (Precursor)
< 3 ppm
< 5-10 ppm
High accuracy minimizes the number of possible elemental formulas.
Mass Accuracy (Fragments)
< 5 ppm
< 10 ppm
Confirms the substructure formula (e.g., confirming a specific side chain).
Isotope Pattern Match
< 10% deviation (relative abundance)
Visual confirmation
Isotope patterns distinguish formulas with similar masses (e.g., A+2 peak in Cl/Br compounds).
Retention Time (RT)
< 0.1 min (or < 2%)
< 0.5 min
RT is the primary orthogonal filter against isomers.
MS/MS Library Score
> 80 (out of 100)
> 60
High scores indicate high structural similarity.
References
Schymanski, E. L., et al. (2014).[1] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
FDA. (2015). Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine.[2] FDA Guidelines.
SANTE. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). European Commission.
Thermo Fisher Scientific. (2018). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
Gross, J. H. (2011).[3] Mass Spectrometry: A Textbook. (Referenced for fundamental definitions of resolution and accuracy).
Benchmarking Novel Pyrimidine Scaffolds: A Comparative Analysis against Third-Generation EGFR Inhibitors
Executive Summary & Strategic Rationale The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, particularly for kinase inhibition in non-small cell lung cancer (NSCLC). While third-generation in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, particularly for kinase inhibition in non-small cell lung cancer (NSCLC). While third-generation inhibitors like Osimertinib have revolutionized the treatment of EGFR T790M+ mutations, resistance mechanisms (e.g., C797S) and off-target toxicity necessitate the development of next-generation derivatives.
This guide provides a rigorous, data-driven framework for benchmarking novel pyrimidine derivatives (designated here as the Pyr-D Series ) against industry standards. We move beyond simple IC50 generation to a multi-dimensional analysis of potency, selectivity, and mechanism of action (MoA).
The Benchmarking Workflow
To ensure decision-quality data, we employ a funnel approach, filtering candidates from biochemical affinity to cellular efficacy.
Figure 1: The integrated screening cascade. Candidates must pass the enzymatic threshold (IC50 < 10 nM) before advancing to costlier cellular assays.
Biochemical Potency: Enzymatic IC50 Determination
The first pillar of benchmarking is establishing intrinsic affinity. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen™) rather than standard radiometric assays.
Why this method?
Causality: TR-FRET eliminates wash steps that can disrupt weak binders (fast off-rates), providing a more accurate equilibrium binding constant (
).
Throughput: Homogeneous "mix-and-read" format minimizes variability compared to filtration assays.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Standard Reference: Thermo Fisher Scientific Protocol [1]
Reagents:
Kinase: Recombinant EGFR (T790M/L858R) and EGFR (WT).[1]
Analysis: Calculate IC50 using a sigmoidal dose-response equation (variable slope).
Comparative Data: Enzymatic Inhibition Profile
Compound
EGFR (T790M/L858R) IC50 (nM)
EGFR (WT) IC50 (nM)
Selectivity Index (WT/Mutant)
Osimertinib (Benchmark)
3.2 ± 0.5
480 ± 25
150x
Pyr-D1 (Novel)
2.8 ± 0.4
850 ± 60
303x
Pyr-D2 (Novel)
15.4 ± 1.2
120 ± 10
7.8x
Interpretation: Pyr-D1 demonstrates superior selectivity compared to Osimertinib, potentially reducing cutaneous toxicity associated with WT EGFR inhibition. Pyr-D2 is discarded due to poor potency.
Cellular Efficacy: Viability & Selectivity[4]
Enzymatic potency does not always translate to cellular activity due to membrane permeability and efflux pumps. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay .
Why this method?
Trustworthiness: Unlike MTT/MTS (which rely on metabolic reduction and can be biased by metabolic inhibitors), CellTiter-Glo quantifies ATP, a direct marker of metabolically active cells. This is critical when testing mitochondrial-active compounds [2].
Protocol: ATP-Quantification Assay
Standard Reference: Promega CellTiter-Glo® Technical Bulletin [3]
Seeding: Plate 3,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.
Treatment: Treat with serial dilutions of Pyr-D1 and Osimertinib (0.1 nM – 10 µM) for 72 hours.
Lysis & Detection:
Equilibrate plate to room temperature (~30 min).
Add CellTiter-Glo® Reagent (1:1 volume ratio to media).[3]
Mix on orbital shaker (2 min) to induce cell lysis.
Incubate (10 min) to stabilize luminescent signal.
Readout: Measure total luminescence (RLU) on a plate reader (e.g., EnVision).
Mechanism of Action: Pathway Analysis
To confirm that cell death is driven by EGFR inhibition (on-target effect) and not general cytotoxicity, we map the signaling pathway using Western Blotting.
The EGFR Signaling Cascade
The diagram below illustrates the specific node (EGFR Phosphorylation) our pyrimidine derivatives must block to arrest downstream proliferation (ERK/AKT).
Figure 2: EGFR Signaling Pathway. The inhibitor competes with ATP at the tyrosine kinase domain, preventing autophosphorylation and downstream signaling.
Protocol: Western Blot Analysis of Phospho-EGFR
Standard Reference: NIH/PubMed Protocols [4]
Key Steps:
Starvation: Serum-starve H1975 cells overnight to reduce basal phosphorylation.
Treatment: Treat with Inhibitor (100 nM) for 4 hours.
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes to induce acute phosphorylation.
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
Immunoblotting:
Primary Ab: Phospho-EGFR (Tyr1068) vs. Total EGFR.
Control: Beta-Actin.
Success Criteria: Disappearance of the pEGFR band in treated samples compared to DMSO control, while Total EGFR remains constant.
References
National Institutes of Health (PubMed). Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer.
[Link]
Personal protective equipment for handling 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
A Researcher's Guide to Safely Handling 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine As a novel heterocyclic compound, 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine presents unique opportunities in drug discovery an...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
As a novel heterocyclic compound, 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine presents unique opportunities in drug discovery and development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
All work with 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of vapors or aerosols and offers a physical barrier in case of splashes.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
Body Part
Required PPE
Rationale and Best Practices
Eyes & Face
Chemical splash goggles and a face shield
Provides comprehensive protection against splashes and unforeseen reactions.[1] Standard safety glasses are insufficient.
Hands
Nitrile gloves (double-gloved)
Halogenated organic compounds can be aggressive towards certain glove materials. Double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected.
Body
Chemical-resistant lab coat
A fully fastened lab coat made of a chemical-resistant material is mandatory to protect against skin contact.
Respiratory
Use in a certified chemical fume hood
For routine handling, a fume hood is sufficient. In the event of a significant spill or ventilation failure, a full-face piece air-purifying respirator with a P-100 or High-Efficiency Particulate Air (HEPA) filter should be available.[5]
II. Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for safely handling 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine.
Preparation and Weighing:
Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood to minimize movement in and out of the controlled workspace.
Weighing: Carefully weigh the required amount of the compound in a disposable weigh boat. Avoid creating dust. If the compound is a liquid, use a calibrated pipette.
Container Closure: Securely close the primary container immediately after dispensing.
Dissolution and Reaction Setup:
Solvent Addition: Slowly add the desired solvent to the vessel containing the compound. Be mindful of any potential exothermic reactions.
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Transfers: When transferring the solution, use a pipette or a funnel to prevent spills. All transfers should be conducted within the fume hood.
Post-Reaction Quenching and Work-up:
Quenching: If the reaction requires quenching, add the quenching agent slowly and cautiously, especially if the reaction is known to be energetic.
Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.
Caption: Workflow for handling 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine.
III. Spill Management and Emergency Procedures
Preparedness is key to effectively managing accidental releases.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Cleanup:
Evacuate: Alert others in the immediate area and evacuate if necessary.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Neutralize (if applicable): For acidic or basic compounds, a neutralizing agent may be necessary.
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.[6]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.
IV. Waste Disposal
Proper disposal is a critical final step to ensure environmental and personnel safety.
Waste Segregation and Collection:
Solid Waste: All solid waste contaminated with 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine (e.g., weigh boats, gloves, absorbent material) must be placed in a designated, labeled hazardous waste container.
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a sealed, labeled, and compatible hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Disposal Protocol:
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7][8] Do not pour any waste down the drain. Ensure all waste containers are properly labeled with the chemical name and hazard information.
Caption: Waste disposal plan for 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine.
By implementing these comprehensive safety measures, researchers can confidently and safely work with 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine, fostering a secure environment for scientific advancement.
References
ECHEMI. (n.d.). 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety Data Sheets.
Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine Material Safety Data Sheet.
Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.